molecular formula C15H15Cl2NO B1437559 2,4-Dichloro-N-(4-methoxyphenethyl)aniline CAS No. 1040689-39-1

2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Cat. No.: B1437559
CAS No.: 1040689-39-1
M. Wt: 296.2 g/mol
InChI Key: QVUKSLQVRMVRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-N-(4-methoxyphenethyl)aniline is a useful research compound. Its molecular formula is C15H15Cl2NO and its molecular weight is 296.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-N-(4-methoxyphenethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-N-(4-methoxyphenethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO/c1-19-13-5-2-11(3-6-13)8-9-18-15-7-4-12(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUKSLQVRMVRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Beyond the SDS: Technical Safety & Handling Guide for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide transcends the standard Safety Data Sheet (SDS) by integrating structure-activity relationship (SAR) analysis with rigorous industrial hygiene protocols.

2,4-Dichloro-N-(4-methoxyphenethyl)aniline is a substituted aniline derivative. In the absence of extensive specific toxicological data for this exact conjugate, safety protocols must be derived from its primary pharmacophore: the 2,4-dichloroaniline core. This moiety is a known hematotoxin and potential carcinogen. Researchers must treat this compound as a Potent Unknown , assuming the toxicity profile of its most hazardous metabolite until proven otherwise.

Physicochemical Profile
PropertyValue / DescriptionPractical Implication
Chemical Structure Substituted AnilineLipophilic; skin permeable.
Molecular Formula

Moderate molecular weight (~296.19 g/mol ).
Physical State Solid (Crystalline/Powder)Dust inhalation risk; electrostatic buildup possible.
Solubility Low in water; High in DMSO, DCMBioaccumulative potential in lipid tissues.
Key Moiety 2,4-DichloroanilinePrimary Driver of Toxicity (Methemoglobinemia).
CAS (Parent) 554-00-7 (2,4-Dichloroaniline)Use parent CAS for regulatory hazard mapping if specific CAS is unavailable.

Hazard Identification & Mechanistic Toxicology

The primary danger of this compound lies in its metabolic activation. Unlike simple irritants, substituted anilines act systemically.

The Methemoglobinemia Pathway

The lipophilic nature of the N-(4-methoxyphenethyl) tail facilitates rapid absorption through the skin and blood-brain barrier. Once systemic, the 2,4-dichloroaniline core undergoes hepatic metabolism.

Mechanism:

  • Bioactivation: Cytochrome P450 enzymes (primarily CYP2E1) hydroxylate the nitrogen.

  • Toxification: The resulting N-hydroxylamine metabolite is a potent oxidizing agent.

  • Hematotoxicity: It oxidizes the ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), creating Methemoglobin .
  • Hypoxia: Methemoglobin cannot bind oxygen, leading to functional anemia and cellular hypoxia.

Visualization: Metabolic Activation & Toxicity Cascade

ToxicityPathway cluster_0 Absorption Phase cluster_1 Hepatic Metabolism cluster_2 Systemic Toxicity Compound 2,4-Dichloro-N- (4-methoxyphenethyl)aniline Skin Dermal/Inhalation Absorption Compound->Skin CYP CYP450 (N-Hydroxylation) Skin->CYP Systemic Circulation Metabolite N-hydroxy-2,4- dichloroaniline CYP->Metabolite Hgb Hemoglobin (Fe2+) Metabolite->Hgb Redox Cycle MetHgb Methemoglobin (Fe3+) (Cyanosis) Hgb->MetHgb Oxidation MetHgb->Metabolite Regeneration Cycle

Figure 1: The redox cycling mechanism where the active metabolite continuously oxidizes hemoglobin, amplifying toxicity.

Risk Mitigation & Engineering Controls

Standard laboratory PPE is insufficient for prolonged handling of halogenated anilines due to their high skin permeability.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationTechnical Justification
Respiratory P3 / N100 HEPA FilterPrevents inhalation of particulates. If heating/subliming, use a supplied-air respirator.
Dermal (Hands) Double Gloving Required: Inner: Nitrile (4 mil)Outer: Laminate Film (Silver Shield®)Chlorinated aromatics can permeate standard nitrile in <15 mins. Laminate film offers >4h breakthrough time.
Ocular Chemical Goggles + Face ShieldPrevent absorption via mucous membranes and lacrimal ducts.
Body Tyvek® Coveralls (Taped Seams)Prevent dust settling on street clothes, which causes secondary exposure at home.
Handling Protocol: The "Closed Loop" System

To ensure safety, this compound should be handled as a Category 3 High-Potency Compound .

  • Weighing: Must occur inside a Powder Containment Balance Enclosure or Glovebox. Static elimination bars should be active to prevent powder scattering.

  • Solubilization: Dissolve in solvent (e.g., DMSO) inside the hood before transporting. Solutions are safer to handle than dusts.

  • Decontamination: All surfaces must be wiped with a surfactant-based cleaner (to lift the lipophilic compound) followed by an alcohol wipe. Do not use bleach immediately, as it may react with amine residues.

Emergency Response & Medical Management

Critical Warning: Pulse oximetry is unreliable in cases of methemoglobinemia (often falsely reading ~85%). Diagnosis relies on "Chocolate Brown" blood color and Co-Oximetry.

First Aid Algorithms
  • Inhalation: Remove to fresh air. Administer 100% Oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Do NOT use ethanol on skin (increases absorption).

  • Ingestion: Do not induce vomiting. Transport to ER immediately.

Antidote Protocol (For Medical Professionals)

If Methemoglobin > 20-30% or patient is symptomatic (dyspnea, mental status change):

  • Primary Antidote: Methylene Blue (1-2 mg/kg IV over 5 minutes).

  • Mechanism: Methylene blue acts as an electron donor to the NADPH-methemoglobin reductase system, reducing

    
     back to 
    
    
    
    .
Emergency Decision Workflow

EmergencyResponse Exposure Exposure Incident (Dermal/Inhalation) Decon Immediate Decon (Soap/Water - NO Alcohol) Exposure->Decon Assess Symptom Assessment Decon->Assess Cyanosis Signs: Blue Lips/Nails, Chocolate Blood, Dyspnea? Assess->Cyanosis Monitor Monitor for 6-12 Hours (Delayed Onset) Cyanosis->Monitor No Symptoms Hospital Transport to ER Alert: Aniline Toxicity Cyanosis->Hospital Yes Treatment Treatment: 100% O2 + Methylene Blue Hospital->Treatment

Figure 2: Triage logic for potential aniline exposure. Note the prohibition of alcohol for skin decon.

Ecological & Disposal Considerations

Chlorinated anilines are "pseudo-persistent" and highly toxic to aquatic life (H410).

  • Aquatic Toxicity: High.[1] The chlorine atoms increase stability against microbial degradation.

  • Disposal:

    • Solid Waste: Segregate as "Halogenated Organic Solid - Toxic." Incineration at >1000°C with scrubber (to capture HCl/NOx) is required.

    • Liquid Waste: Do not mix with oxidizers. Segregate into Halogenated Solvent streams.

    • Spill Cleanup: Do not dry sweep. Wet with water/surfactant to suppress dust, then absorb with chemically inert material (Vermiculite).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichloroaniline (Parent Compound Reference).[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11123: 2,4-Dichloroaniline.[2] Retrieved from

  • Santa Cruz Biotechnology. (2024). 2,4-Dichloro-N-(4-methoxyphenethyl)aniline Product Listing. Retrieved from

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Chloroanilines. Centers for Disease Control and Prevention.[3]

Disclaimer: This guide is for research purposes only. It assumes the toxicity profile of the parent pharmacophore in the absence of specific data. Always consult your institution's Environmental Health & Safety (EHS) officer before handling.

Sources

metabolic stability predictions for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug development, the adage "a drug must get to its target and stay there long enough to act" is a fundamental truth. The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized by the body's enzymatic machinery, primarily the Cytochrome P450 (CYP450) superfamily of enzymes in the liver, will likely exhibit low exposure and poor efficacy.[3] Conversely, an overly stable compound may accumulate, leading to toxicity. Therefore, the early and accurate assessment of metabolic stability is an indispensable component of the drug discovery process, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[4][5]

This guide provides a comprehensive technical framework for predicting and evaluating the metabolic stability of a specific molecule: 2,4-Dichloro-N-(4-methoxyphenethyl)aniline (MW: 296.2, Formula: C15H15Cl2NO).[6] As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind each step. We will explore an integrated strategy, beginning with in silico predictions of metabolic liabilities, followed by detailed methodologies for in vitro assessment using gold-standard techniques, and concluding with robust bioanalytical and data interpretation workflows. This self-validating system is designed to provide researchers, scientists, and drug development professionals with a reliable and scientifically grounded approach to characterizing this, and structurally related, compounds.

Part 1: Predictive Analysis of Metabolic Liabilities

Before embarking on resource-intensive in vitro experiments, a thorough analysis of the molecule's structure can reveal potential "hotspots" for metabolic transformation. This predictive step is crucial for anticipating which metabolic pathways will dominate and for designing more efficient experiments. Computational models and knowledge of established biotransformation reactions for analogous structures form the basis of this analysis.[7][8][9]

The structure of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline presents several key features prone to metabolic modification:

  • N-phenethyl Moiety: The bond between the aniline nitrogen and the ethyl linker is a prime target for oxidative N-dealkylation, a very common metabolic reaction for secondary and tertiary amines.[10][11] This process, mediated by CYP450 enzymes, involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves.[11] This would yield 2,4-dichloroaniline and 4-methoxyphenylacetaldehyde.

  • Dichlorinated Aniline Ring: Aromatic rings are susceptible to CYP-mediated hydroxylation. The electron-withdrawing nature of the two chlorine atoms makes the ring electron-deficient, but hydroxylation is still a probable pathway. The CYP1 and CYP2 families are known to metabolize halogenated aromatic compounds.[12]

  • Methoxy Phenyl Ring: This electron-rich aromatic ring is a likely site for hydroxylation. Furthermore, the methoxy group itself is a classic substrate for O-demethylation, another common CYP450-catalyzed reaction, which would yield a phenolic metabolite.

  • Aniline Nitrogen: The nitrogen atom can undergo N-oxidation to form an N-oxide metabolite.[11][13]

  • Chloro-Substituents: While dehalogenation can occur, it is generally less favorable for chloro- and bromo-substituted aromatics compared to fluoro-substituted ones.[14] Therefore, it is considered a minor potential pathway.

These predictions can be formalized using computational tools that calculate composite site lability (CSL), helping to rank the likelihood of metabolism at different atoms within the molecule.[15]

Predicted Metabolic Pathways cluster_0 Parent Compound cluster_1 Primary Metabolites Parent 2,4-Dichloro-N- (4-methoxyphenethyl)aniline N_Dealkylation 2,4-Dichloroaniline + 4-Methoxyphenylacetaldehyde Parent->N_Dealkylation N-Dealkylation (Major) Aromatic_Hydroxylation_A Hydroxylated Dichloroaniline Derivative Parent->Aromatic_Hydroxylation_A Aromatic Hydroxylation Aromatic_Hydroxylation_B Hydroxylated Methoxyphenyl Derivative Parent->Aromatic_Hydroxylation_B Aromatic Hydroxylation O_Demethylation N-(4-Hydroxyphenethyl) Derivative Parent->O_Demethylation O-Demethylation N_Oxidation Aniline N-Oxide Parent->N_Oxidation N-Oxidation (Minor) HLM Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis A1 Thaw HLMs on Ice A2 Prepare Buffers & Test Compound A1->A2 B1 Pre-warm HLM & Buffer in Plate A2->B1 B2 Add Test Compound B1->B2 B3 Initiate with NADPH B2->B3 C1 Collect Aliquots at T=0, 5, 15, 30, 60 min B3->C1 C2 Quench with Acetonitrile + Internal Standard C1->C2 D1 Centrifuge to Pellet Protein C2->D1 D2 Transfer Supernatant D1->D2 D3 LC-MS/MS Analysis D2->D3

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Part 3: High-Fidelity Bioanalytical Quantification

Accurate quantification of the remaining parent compound is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this task due to its exceptional sensitivity and specificity, allowing for the precise measurement of the analyte even in complex biological matrices. [[“]]

Protocol 2: LC-MS/MS Method for Quantification

A. Sample Preparation

  • The protein precipitation method described in the HLM protocol is the standard procedure. The internal standard included in the quenching solution is critical for correcting variations in sample processing and instrument response.

B. Chromatographic and Mass Spectrometric Conditions

  • The following table outlines a robust starting point for method development. The exact parameters must be optimized for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline.

ParameterRecommended ConditionRationale & Key Considerations
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately lipophilic compounds like the target analyte. [17]
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte for better ionization in the MS source.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS applications.
Gradient Start at 10% B, ramp to 95% B, hold, then re-equilibrateA gradient elution is necessary to ensure the analyte is eluted as a sharp peak and the column is cleaned of late-eluting components. [18]
Injection Volume 5 µLA small volume is sufficient given the high sensitivity of modern mass spectrometers.
Ionization Mode Positive Electrospray Ionization (ESI+)The aniline nitrogen is basic and will readily accept a proton, making ESI+ the logical choice. [17]
MS Analysis Multiple Reaction Monitoring (MRM)MRM provides superior specificity and sensitivity by monitoring a specific precursor ion → product ion transition for both the analyte and the internal standard.
Precursor Ion [M+H]⁺ = 296.2Determined by initial full scan or infusion experiments. The chlorine isotopes will produce a characteristic pattern (M, M+2, M+4).
Product Ion(s) To be determinedRequires optimization via infusion of a pure standard and collision-induced dissociation (CID) to find stable, intense fragment ions.

Part 4: Data Analysis and Interpretation of Stability Parameters

The raw data from the LC-MS/MS (peak areas of the analyte relative to the internal standard) are used to calculate key metabolic stability parameters.

A. Calculation Steps

  • Determine Percent Remaining: Calculate the ratio of the analyte/internal standard peak area at each time point relative to the 0-minute time point.

    • % Remaining = (Peak Area Ratio_t=x / Peak Area Ratio_t=0) * 100

  • Calculate Elimination Rate (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear regression line of this plot is the negative elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k [15]4. Calculate In Vitro Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize the drug. [1] * CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein) [5] B. Data Presentation and Interpretation

The results should be summarized in a clear table. This allows for easy comparison with control compounds and classification of the test compound's stability.

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
Test Compound Calculated ValueCalculated ValueAssigned based on data
Testosterone (High CL)< 10> 80Low Stability
Verapamil (Int. CL)15 - 4020 - 75Moderate Stability
Negative Control> 60< 10High Stability

Conclusion

This guide outlines a robust, integrated strategy for the comprehensive evaluation of the metabolic stability of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline. By synergizing predictive in silico analysis with rigorous in vitro experimental protocols and high-fidelity LC-MS/MS quantification, researchers can generate reliable and actionable data. This approach, grounded in established scientific principles and methodologies, ensures that decisions regarding a compound's progression in the drug discovery pipeline are based on a solid understanding of its metabolic fate. The protocols and frameworks described herein provide the necessary tools to confidently characterize the pharmacokinetic liabilities of this and other novel chemical entities, ultimately contributing to the development of safer and more effective medicines.

References

  • Boeren, S., Vervoort, J., van der Woude, H., van Ommen, B., van Bladeren, P. J., & Rietjens, I. M. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235–1248. [Link]

  • Valentovic, M. A., Lo, H. H., Brown, P. I., & Rankin, G. O. (1995). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology Letters, 78(3), 207–214. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Hughes, T. B., Miller, G. P., Swamidass, S. J., & Tierney, D. L. (2020). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology, 33(1), 289–301. [Link]

  • Nampoothiri, V., Green, J., & Bar-Joseph, Z. (2022). Predicting pathways for old and new metabolites through clustering. arXiv preprint arXiv:2210.09341. [Link]

  • Huckvale, E. D., & Moseley, H. N. B. (2024). Predicting the Association of Metabolites with Both Pathway Categories and Individual Pathways. Metabolites, 14(9), 510. [Link]

  • Agilent Technologies. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

  • Abdel-Hamid, S., Kadi, A. A., Al-Suwaidan, I. A., & El-Tahir, K. E. H. (2024). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 12. [Link]

  • Consensus. (n.d.). Analytical methods for detecting phenethylamines in dietary supplements. Consensus. [Link]

  • Al-Hadiya, B., & Youssef, M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(21), 7208. [Link]

  • Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites. Journal of Chemical Information and Modeling, 55(10), 2056–2068. [Link]

  • Sadeghian, K., & Behrouz, S. (2017). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Angewandte Chemie International Edition, 56(43), 13231–13235. [Link]

  • Riggin, R. M., Cole, T. F., & Birts, M. A. (1983). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]

  • Elbardisy, H. M., Foster, C. W., Cumba, L., et al. (2019). Analytical Determination of Heroin, Fentanyl and Fentalogues Using High-Performance Liquid Chromatography With Diode Array and Amperometric Detection. Analytical Methods, 11(15), 2053-2064. [Link]

  • Torra, J., Alcántara-de la Cruz, R., Rodrigues Alves de Figueiredo, M., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science, 80(12), 6041-6052. [Link]

  • Al-Awad, D., Al-Qirim, T., & Shahwan, M. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1083. [Link]

  • Pérez-Areales, F. J., Betari, N., Viñals, X., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 29(1), 22. [Link]

  • Inui, H., Yamazaki, K., & Fujii-Kuriyama, Y. (2014). Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. International Journal of Molecular Sciences, 15(8), 14135–14149. [Link]

  • Palma-Bautista, C., Torra, J., De Prado, R., & Rojano-Delgado, A. M. (2017). Enhanced 2,4-D Metabolism in Two Resistant Papaver rhoeas Populations from Spain. Frontiers in Plant Science, 8, 1601. [Link]

Sources

Unveiling the Molecular Targets of 2,4-Dichloro-Substituted Aniline Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2,4-Dichloroaniline

The 2,4-dichloro-substituted aniline core is a privileged scaffold in medicinal chemistry and agrochemical research, serving as a foundational component for a diverse array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of activities, ranging from herbicidal and antimicrobial to potent modulators of key protein families implicated in human diseases. This guide provides a comprehensive technical overview of the known biological targets of these derivatives, delving into their mechanisms of action and the experimental methodologies employed to identify and validate these interactions. Our focus is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this chemical class, thereby facilitating the design of novel therapeutic agents and specialized agrochemicals.

Broad Spectrum Biological Activities: A Macroscopic View

The initial indications of the biological promiscuity of 2,4-dichloroaniline derivatives arose from their widespread use and toxicological profiling. Understanding these broader effects provides context for the specific molecular interactions discussed later in this guide.

Herbicidal and Fungicidal Properties

Historically, 2,4-dichloroaniline derivatives have been instrumental in the development of agrochemicals. They are key intermediates in the synthesis of several herbicides and fungicides. For instance, 3,4-dichloroaniline is a building block for widely used herbicides like propanil and diuron. The herbicidal action of many aniline derivatives is attributed to the disruption of essential plant processes. Some dinitroaniline herbicides, for example, act as microtubule inhibitors, targeting tubulin proteins in plants.[1] Other aniline derivatives have been found to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids.[2] A novel mechanism of herbicide action for an anilide derivative was identified as the disruption of pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH).[3]

The antifungal activity of certain 2,4-dichloroaniline derivatives has also been documented. For example, novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives have shown inhibitory effects against the growth of various fungi. The proposed mechanisms for some antifungal amides include binding to ergosterol on the fungal plasma membrane and inhibiting DNA synthesis.[4]

Toxicological Profile: Hematological and Renal Effects

Exposure to 2,4-dichloroaniline and its derivatives can lead to significant toxicological effects in mammals. The primary and most well-documented effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[5][6] This leads to symptoms such as cyanosis, fatigue, and shortness of breath.[5] The hematological toxicity is a critical consideration in the development of any therapeutic agent based on this scaffold.

In addition to hematological effects, some dichloroaniline isomers have been shown to induce nephrotoxicity, with studies indicating proximal tubular necrosis in animal models.[7][8] The toxicological profile underscores the importance of careful structure-activity relationship (SAR) studies to mitigate off-target effects while optimizing therapeutic activity.

Key Molecular Target Classes

The broad biological activities of 2,4-dichloro-substituted aniline derivatives are a consequence of their interactions with a variety of molecular targets. This section will explore the key protein families that have been identified as targets for this chemical class.

Enzymes: A Primary Focus of Inhibition

Enzymes are a major class of proteins targeted by 2,4-dichloroaniline derivatives. The inhibition of these biocatalysts underlies many of the observed physiological effects.

Several studies have highlighted the potential of 2,4-dichloroaniline derivatives as inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. For instance, novel thiazolidine-2,4-dione and rhodanine derivatives containing a 2,4-dichlorophenyl moiety have been synthesized and shown to be potent inhibitors of α-glucosidase.[9] Dicyanoaniline derivatives have also demonstrated dual inhibitory activity against both α-amylase and α-glucosidase.[10]

Compound ClassTarget EnzymeIC50 (µM)Reference
Thiazolidine-2,4-dione/Rhodanine Derivativesα-Glucosidase5.44 ± 0.13[9]
Dicyanoaniline Derivativesα-Amylase20.33 ± 0.02 - 25.50 ± 0.06[10]
Dicyanoaniline Derivativesα-Glucosidase21.01 ± 0.12 - 27.75 ± 0.17[10]
6-chloro-2-methoxyacridine linked to triazoleα-Glucosidase98.0 ± 0.3[11]

Table 1: Inhibitory activity of 2,4-dichloro-substituted aniline derivatives against carbohydrate-metabolizing enzymes.

As mentioned earlier, the herbicidal activity of aniline derivatives is often due to the inhibition of enzymes unique to or essential for plants. These include:

  • Acetohydroxyacid Synthase (AHAS): A target for some aniline thiourea derivatives.[2]

  • Dihydroorotate Dehydrogenase (DHODH): The target of the novel herbicide tetflupyrolimet, an aryl pyrrolidinone anilide.[3]

The specificity of these interactions is a key principle in the design of selective herbicides.

Kinases: Modulators of Cellular Signaling

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-dichloroaniline scaffold has been incorporated into numerous kinase inhibitors.

The 2,4-dichloroaniline moiety can effectively occupy hydrophobic pockets within the ATP-binding site of kinases, making it a valuable pharmacophore. Structure-activity relationship (SAR) studies of various kinase inhibitors have demonstrated that substitutions on the aniline ring can significantly impact potency and selectivity. For example, in a series of TGF-βR1 kinase inhibitors, a 3-chloro-substituted compound showed improved potency.[12] Similarly, a 2,4-dichlorobenzylidene derivative exhibited potent EGFR inhibitory activity.[13]

The development of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][14]diazepin-6-one scaffold also highlights the importance of the aniline substitution pattern for target affinity.[15]

Experimental Protocols for Target Identification and Validation

The identification and validation of the biological targets of small molecules like 2,4-dichloro-substituted aniline derivatives are crucial steps in drug discovery and development. This section provides an overview of key experimental workflows.

Target Identification Strategies

Several methods can be employed to identify the direct protein targets of a bioactive small molecule.

This is a classical and widely used approach.[16][17][18]

Principle: The small molecule of interest is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, and proteins that bind to the small molecule are "pulled down" and subsequently identified by mass spectrometry.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a derivative of the 2,4-dichloroaniline compound with a linker at a position that does not interfere with its biological activity. This linker is then used to attach the compound to a solid support.

  • Cell Lysis: Prepare a protein lysate from cells or tissues of interest under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Purification: Incubate the cell lysate with the compound-conjugated beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, and identify the protein bands of interest by in-gel digestion followed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[19]

Diagram of Affinity-Based Pull-Down Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 2,4-Dichloroaniline Derivative Immobilization Immobilization Compound->Immobilization Beads Solid Support (Beads) Beads->Immobilization CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis Incubation Incubation Immobilization->Incubation Lysis->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec Mass Spectrometry SDS_PAGE->MassSpec TargetID Target Identification MassSpec->TargetID

Caption: Workflow for affinity-based pull-down target identification.

CETSA is a powerful label-free method to assess target engagement in a cellular context.[20][21]

Principle: The binding of a small molecule to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated. The soluble fraction of the target protein is then quantified at different temperatures. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[22]

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the 2,4-dichloroaniline derivative or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve for the compound-treated sample compared to the control indicates target engagement.

Target Validation Assays

Once a putative target is identified, further assays are required to validate the interaction and elucidate its functional consequences.

For enzymatic targets, in vitro inhibition assays are essential.

Principle: The activity of the purified enzyme is measured in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol (for α-Glucosidase):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the α-glucosidase enzyme in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the 2,4-dichloroaniline derivative to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).

  • Incubation: Incubate the reaction at a specific temperature for a defined period.

  • Reaction Termination and Measurement: Stop the reaction and measure the product formation spectrophotometrically.

  • IC50 Determination: Calculate the inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50).

A variety of assay formats are available for measuring kinase activity and its inhibition.

Principle: These assays typically measure the phosphorylation of a substrate by the kinase.

Common Assay Formats:

  • Radiometric Assays: Use a radiolabeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radiolabel into the substrate.

  • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction after the kinase reaction.

To confirm that the interaction with the identified target leads to a cellular effect, cell-based assays are crucial.[21]

Principle: These assays measure a downstream cellular event that is modulated by the target's activity.

Examples:

  • Proliferation Assays: For kinase inhibitors targeting cancer-related pathways, cell proliferation assays (e.g., MTT, CellTiter-Glo) can be used to assess the anti-proliferative effects of the compounds.

  • Reporter Gene Assays: For targets that regulate gene expression (e.g., nuclear receptors), reporter gene assays can be employed to measure the transcriptional activity of the target.[23]

  • Second Messenger Assays: For GPCRs, assays that measure the levels of second messengers like cAMP or Ca²⁺ can be used to determine the effect of a compound on receptor signaling.[24][25]

Exploring Specific Target Families: In-Depth Methodologies

Ion Channels: The Patch-Clamp Technique

To investigate the effects of 2,4-dichloroaniline derivatives on ion channels, the gold-standard technique is patch-clamp electrophysiology.[26][27][28]

Principle: This technique allows for the recording of ionic currents flowing through individual ion channels or the whole cell membrane.[29]

Step-by-Step Protocol (Whole-Cell Configuration):

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

  • Whole-Cell Access: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is "clamped" at a specific voltage, and the current required to maintain this voltage is measured, which corresponds to the flow of ions through the channels.

  • Compound Application: The 2,4-dichloroaniline derivative is applied to the cell, and any changes in the ionic currents are recorded.

Diagram of Patch-Clamp Electrophysiology

G cluster_pipette Micropipette IonChannel Ion Channel Electrode Electrode Electrode->IonChannel Giga-seal Amplifier Amplifier Electrode->Amplifier Records Current DataAcquisition Data Acquisition Amplifier->DataAcquisition

Caption: Simplified representation of a whole-cell patch-clamp setup.

Nuclear Receptors: Ligand Binding and Transactivation Assays

Nuclear receptors are ligand-activated transcription factors that are important drug targets.

These assays determine the affinity of a compound for a nuclear receptor.

Principle: A radiolabeled or fluorescently labeled ligand is used to compete with the test compound for binding to the purified ligand-binding domain (LBD) of the nuclear receptor.

Common Assay Formats:

  • Radioligand Binding Assays: Use a radiolabeled ligand and measure the displacement by the test compound.

  • Fluorescence Polarization (FP) Assays: A fluorescently labeled ligand is used, and the change in polarization of the emitted light upon displacement by the test compound is measured.[30]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays measure the FRET signal between a labeled LBD and a labeled ligand, which is disrupted by a competing compound.[31]

These cell-based assays measure the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.[23]

Principle: Cells are co-transfected with a plasmid expressing the nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect host cells with the expression and reporter plasmids.

  • Compound Treatment: Treat the transfected cells with the 2,4-dichloroaniline derivative.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the transcriptional activity of the nuclear receptor.

G-Protein Coupled Receptors (GPCRs): Signaling Pathway Analysis

GPCRs constitute a large family of cell surface receptors that are major drug targets.

These assays are commonly used to screen for GPCR modulators.

Principle: They measure the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca²⁺), that are produced upon GPCR activation.[25]

Common Assay Formats:

  • cAMP Assays: Typically employ immunoassays (e.g., ELISA) or FRET/BRET-based biosensors to quantify cAMP levels.[24]

  • Calcium Flux Assays: Use calcium-sensitive fluorescent dyes to measure changes in intracellular calcium concentrations.

Principle: Upon activation, many GPCRs recruit β-arrestin proteins, which is involved in receptor desensitization and signaling. Assays that measure the interaction between the GPCR and β-arrestin can be used to identify agonists and antagonists. BRET is a commonly used technique for this purpose.[14]

Conclusion and Future Perspectives

The 2,4-dichloro-substituted aniline scaffold has proven to be a versatile starting point for the development of a wide range of biologically active compounds. The diverse array of molecular targets identified to date, from enzymes and kinases to potentially ion channels and nuclear receptors, highlights the rich chemical space that can be explored through the derivatization of this core structure.

Future research in this area should focus on several key aspects:

  • Selectivity Profiling: Comprehensive screening of new derivatives against panels of kinases, enzymes, and other potential targets is crucial to ensure selectivity and minimize off-target effects.

  • Mechanism of Action Studies: For novel compounds with interesting biological activities, detailed mechanistic studies are needed to fully elucidate their mode of action at the molecular level.

  • Structure-Based Drug Design: The increasing availability of crystal structures of target proteins in complex with ligands provides an opportunity for the rational design of more potent and selective derivatives.

  • ADME/Tox Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new compounds is essential for their successful development as therapeutic agents.

By leveraging the knowledge of the biological targets of 2,4-dichloro-substituted aniline derivatives and employing the advanced experimental methodologies outlined in this guide, researchers can continue to unlock the full potential of this important chemical scaffold in the development of novel drugs and agrochemicals.

References

  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. (2023). Frontiers in Cell and Developmental Biology. [Link]

  • Synthesis, herbicidal activity, enzyme activity, and molecular docking of novel aniline thiourea. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020). Medicines Discovery Catapult. [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Science. [Link]

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  • GPCRs: How Do They Work and How Do We Study Them? (2021). Addgene Blog. [Link]

  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2025). Bio-protocol. [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). Journal of Visualized Experiments. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Chemical Biology. [Link]

  • One-pot synthesis of anilides, herbicidal activity and molecular docking study. (2018). ResearchGate. [Link]

  • Targeting Nuclear Receptors with Marine Natural Products. (2014). Marine Drugs. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). Frontiers in Plant Science. [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2011). ACS Chemical Biology. [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2021). Frontiers in Pharmacology. [Link]

  • Dichloroanilines: Human health tier II assessment. (2017). National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • Indigo Biosciences Nuclear Receptor - Assays. (n.d.). IIVS.org. [Link]

  • Analysis of GPCR signaling pathway. (n.d.). Aperbio. [Link]

  • Techniques for measuring receptor binding – Its uses.pptx. (n.d.). Slideshare. [Link]

  • NHR In Vitro Assays & Profiling - Binding & Functional. (n.d.). Eurofins Discovery. [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. (2023). Assay Genie. [Link]

  • “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. (2021). The Journal of Physiology. [Link]

  • 2,4-Dichloroaniline. (n.d.). PubChem. [Link]

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  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (2026). Molecular Devices. [Link]

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  • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. (2021). Frontiers in Chemistry. [Link]

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  • Exploring the in vitro anti-diabetic potential and in silico studies of 2, 3 and 2, 6-dichloroIndolinone. (2025). AboutScience. [Link]

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Sources

Methodological & Application

Technical Application Note: Synthesis and Optimization of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline for Proteomics Applications

[1]

Part 1: Introduction & Strategic Analysis

Scientific Context

2,4-Dichloro-N-(4-methoxyphenethyl)aniline (CAS: N/A for specific isomer in common public databases, but commercially available) is a specialized biochemical tool used primarily in proteomics research [1].[1][2] As a secondary amine featuring a halogenated aniline core and an electron-rich phenethyl moiety, it serves as a valuable scaffold for probing protein-ligand interactions and studying structure-activity relationships (SAR) in biological systems.[1]

The synthesis of this compound requires a high-fidelity approach to minimize the formation of tertiary amine byproducts (over-alkylation) and to ensure the removal of unreacted halogenated aniline precursors, which are toxic.[1]

Retrosynthetic Logic

To construct the target molecule efficiently, we evaluate two primary disconnections:

  • Pathway A (Reductive Amination): Condensation of 2,4-dichloroaniline with 4-methoxyphenylacetaldehyde followed by reduction. This is the preferred pathway for selectivity.

  • Pathway B (Nucleophilic Substitution): Direct alkylation of 2,4-dichloroaniline with 4-methoxyphenethyl bromide.[1] This pathway often requires harsh conditions due to the low nucleophilicity of the electron-deficient aniline.

Pathway Visualization

The following diagram illustrates the strategic decision-making process for selecting the synthetic route.

RetrosynthesisTargetTarget: 2,4-Dichloro-N-(4-methoxyphenethyl)anilineSplitDisconnectionAnalysisTarget->SplitRouteARoute A: Reductive Amination(High Selectivity)Split->RouteAPreferredRouteBRoute B: Direct Alkylation(Lower Selectivity)Split->RouteBAlternativePrecursorA12,4-DichloroanilineRouteA->PrecursorA1PrecursorA24-MethoxyphenylacetaldehydeRouteA->PrecursorA2PrecursorB12,4-DichloroanilineRouteB->PrecursorB1PrecursorB24-Methoxyphenethyl bromideRouteB->PrecursorB2

Figure 1: Retrosynthetic analysis comparing Reductive Amination (Route A) vs. Direct Alkylation (Route B).[1]

Part 2: Detailed Synthesis Protocols

Safety Pre-Check (Critical)

Before proceeding, all personnel must review the MSDS for the halogenated aniline precursors.

  • 2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or inhaled.[1][3] May cause organ damage [2].[3]

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]

Protocol A: Reductive Amination (Preferred Method)

This method is recommended due to milder conditions and higher selectivity for the secondary amine.

Reagents & Stoichiometry:

Component Equiv. Role
2,4-Dichloroaniline 1.0 Nucleophile
4-Methoxyphenylacetaldehyde 1.1 Electrophile
Sodium Triacetoxyborohydride (STAB) 1.5 Reducing Agent
Acetic Acid (AcOH) 1.0-2.0 Catalyst

| 1,2-Dichloroethane (DCE) | Solvent | Reaction Medium |[1]

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dichloroaniline (1.0 equiv) in DCE (0.2 M concentration).

    • Add 4-Methoxyphenylacetaldehyde (1.1 equiv) and Acetic Acid (1.5 equiv).

    • Note: The electron-withdrawing chlorine atoms on the aniline reduce its nucleophilicity, making the acid catalyst crucial for imine formation.[1]

    • Stir at room temperature for 1–2 hours under an inert atmosphere (Nitrogen or Argon).

  • Reduction:

    • Cool the mixture slightly to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Avoid adding all at once to prevent vigorous exotherms.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until pH ~8.

    • Extract the aqueous layer three times with Dichloromethane (DCM).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Filter and concentrate under reduced pressure.

Protocol B: Direct Alkylation (Alternative)

Use this method if the aldehyde precursor is unavailable. Note that over-alkylation is a common side reaction.

Reagents:

  • 2,4-Dichloroaniline (1.0 equiv)[1][4]

  • 4-Methoxyphenethyl bromide (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Potassium Iodide (KI) (0.1 equiv, catalyst)[1]

  • Acetonitrile (MeCN) or DMF (Solvent)[1]

Procedure:

  • Dissolve 2,4-dichloroaniline in MeCN.

  • Add K₂CO₃ and KI.

  • Add 4-methoxyphenethyl bromide dropwise.

  • Heat to reflux (80°C) for 24 hours. Monitor by TLC.[5]

  • Critical Step: If significant starting material remains, do not simply add more bromide, as this increases dialkylation.[1] Proceed to workup and separate via column chromatography.

Part 3: Purification & Validation Workflow

Experimental Workflow Diagram

The following flowchart outlines the purification logic required to isolate the pure secondary amine from potential byproducts.

WorkflowCrudeCrude Reaction MixtureextractionLiquid-Liquid Extraction(DCM / NaHCO3)Crude->extractiondryingDrying (Na2SO4) &Concentrationextraction->dryingcolumnFlash Chromatography(Hexane:EtOAc)drying->columnfraction1Frac 1: DialkylatedImpuritycolumn->fraction1fraction2Frac 2: Target Product(Secondary Amine)column->fraction2fraction3Frac 3: UnreactedAnilinecolumn->fraction3QCQC: NMR & MSfraction2->QC

Figure 2: Purification workflow emphasizing the separation of the target secondary amine from potential tertiary amine byproducts.

Characterization Criteria

To validate the synthesis, the isolated product must meet the following spectral characteristics:

TechniqueExpected Signal / ObservationInterpretation
¹H NMR δ ~3.8 ppm (Singlet, 3H)Methoxy group (-OCH₃)
¹H NMR δ ~3.3 ppm (Triplet/Multiplet, 2H)N-CH₂ protons (adjacent to Nitrogen)
¹H NMR δ ~2.8 ppm (Triplet, 2H)Benzylic CH₂ protons
¹H NMR δ ~4.0-5.0 ppm (Broad Singlet, 1H)N-H proton (Critical for confirming secondary amine)
MS (ESI) [M+H]⁺ ≈ 296.2Consistent with Molecular Formula C₁₅H₁₅Cl₂NO [1]
Storage and Stability[1]
  • Storage: Store at -20°C.

  • Stability: The compound is stable in solid form but may oxidize slowly in solution. Keep under inert gas when possible.

References

  • PubChem. 2,4-Dichloroaniline Compound Summary. Retrieved from [Link].

Application Note: HPLC Method Development for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for analytical chemists and pharmaceutical researchers. It details a robust strategy for developing and validating a High-Performance Liquid Chromatography (HPLC) method for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline , a lipophilic secondary amine often encountered as a synthetic intermediate or impurity in pharmaceutical workflows.[1]

Abstract & Scope

The accurate detection of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline presents specific chromatographic challenges due to its high lipophilicity (predicted LogP > 4.[1]5) and weak basicity.[1] Standard generic gradients often result in excessive retention times or peak tailing.[1] This guide provides a scientifically grounded, step-by-step protocol to develop a precision method, focusing on mobile phase pH control, column selection, and gradient optimization to ensure sharp peak shape and high sensitivity (LOD < 0.1 µg/mL).

Analyte Profiling & Physicochemical Assessment

Before method development, understanding the molecule's behavior is critical to selecting the correct stationary phase and pH.[1]

PropertyValue (Predicted/Experimental)Chromatographic Implication
Molecular Formula C₁₅H₁₅Cl₂NOMW: 296.2 g/mol
Structure Type N-alkylated AnilineSecondary amine; potential for silanol interaction.[1]
LogP (Lipophilicity) ~4.8 - 5.2 High. Requires high organic strength (e.g., >60% ACN) for elution.[1]
pKa (Basicity) ~2.5 - 3.5 Weak Base. The electron-withdrawing chlorines lower the pKa of the aniline nitrogen.[1]
UV Max (λ) ~210 nm, 250 nm, 280 nmDual-ring system allows detection at 254 nm; 210 nm for high sensitivity.[1]

Critical Insight: Because the pKa is likely near 3.0, the analyte exists in an equilibrium between ionized and neutral forms at standard acidic pH (pH 2-3).[1] This "buffer zone" often causes split peaks or broad tailing.[1]

  • Strategy A (Recommended): Use pH < 2.0 (e.g., 0.1% TFA) to keep it fully protonated.[1]

  • Strategy B: Use pH > 5.0 (e.g., Ammonium Acetate) to keep it fully neutral (free base).[1] Note: This increases retention significantly.[1]

Method Development Logic (Visualized)

The following decision tree illustrates the scientific rationale for the chosen protocol.

MethodLogic Start Analyte Assessment (LogP ~5.0, pKa ~3.0) ColumnSel Stationary Phase Selection C18 (High Carbon Load) Start->ColumnSel High Lipophilicity MobilePhase Mobile Phase pH Strategy ColumnSel->MobilePhase PathAcidic Acidic (pH ~2.0) Protonated Form MobilePhase->PathAcidic Preferred PathNeutral Neutral (pH ~7.0) Free Base Form MobilePhase->PathNeutral Alternative ResultAcid Outcome: Faster Elution Sharp Peaks (if silanols suppressed) PathAcidic->ResultAcid ResultNeut Outcome: Max Retention Risk of Tailing PathNeutral->ResultNeut Final Selected Protocol: C18 Column + 0.1% TFA (pH 2) High Organic Gradient ResultAcid->Final

Figure 1: Method Development Decision Tree highlighting the selection of acidic conditions to manage the weak basicity of the analyte.

Detailed Experimental Protocol

Phase 1: Instrument & Reagent Preparation

Reagents:

  • Acetonitrile (ACN): HPLC Grade (Sufficient UV transparency).

  • Water: Milli-Q (18.2 MΩ[1]·cm).

  • Modifier: Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1]

    • Note: TFA provides better peak shape for amines (ion-pairing effect) but suppresses MS signal.[1] Use FA for LC-MS.[1]

Standard Preparation:

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline into a 10 mL volumetric flask. Dissolve in 100% Methanol . (Do not use water; solubility is poor).[1]

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of 50:50 Water:ACN.

Phase 2: Chromatographic Conditions (The "Scouting" Method)[1]

This generic gradient is designed to elute the compound while assessing purity and retention.[1]

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobicity. End-capped recommended.
Temp 40°CReduces viscosity, improves mass transfer for lipophilic compounds.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Injection 10 µLStandard loop size.[1]
Detection UV 254 nm (bw 4 nm)Aromatic ring absorption.[1] Reference off (360 nm).[1]
Mobile Phase A Water + 0.1% TFApH ~2.0 ensures protonation.[1]
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of MPA.[1]

Gradient Table (Scouting):

Time (min)% A (Water)% B (ACN)Event
0.0955Equilibration
2.0955Hold (Solvent front)
15.0595Linear Ramp
20.0595Wash Lipophilics
20.1955Re-equilibration
25.0955End
Phase 3: Optimization & Troubleshooting[1]

Expected Result: Due to LogP ~5, the analyte will likely elute late (approx. 12-14 mins in the scouting run).

  • Issue: If the peak is too broad or elutes >15 mins.

  • Solution: Increase the starting organic % or steepen the gradient.[1]

Optimized Gradient (High Throughput):

  • Start: 50% B

  • End: 100% B over 8 minutes.

  • Flow: 1.2 mL/min.[1]

Method Validation Framework (ICH Q2)

Once the peak shape is satisfactory (Tailing Factor < 1.5), proceed to validation.[1]

A. System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL).[1]

  • RSD of Area: ≤ 2.0%[1]

  • Retention Time RSD: ≤ 1.0%[1]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5[1]

  • Theoretical Plates (N): > 5,000[1]

B. Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: R² > 0.999.[1]

  • Visual: Residual plot should show random distribution, not a "U" shape.

C. Limit of Detection (LOD) & Quantitation (LOQ)

Determine based on Signal-to-Noise (S/N) ratio from a low-concentration sample (e.g., 0.5 µg/mL).[1]

  • LOD: S/N ≈ 3

  • LOQ: S/N ≈ 10

Sample Preparation Workflow (Visualized)

Proper extraction is vital for complex matrices (e.g., plasma, reaction mixtures) due to the analyte's tendency to stick to plastics.[1]

SamplePrep RawSample Raw Sample (Solid/Liquid) Dissolve Dissolution Solvent: 100% MeOH RawSample->Dissolve Sonicate Sonication 10 mins @ 25°C Dissolve->Sonicate Filter Filtration 0.22 µm PTFE (Avoid Nylon) Sonicate->Filter Dilute Dilution To <60% Organic (Prevents solvent effect) Filter->Dilute HPLC HPLC Injection Dilute->HPLC

Figure 2: Sample preparation workflow emphasizing the use of PTFE filters to prevent analyte adsorption.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction; pH too close to pKa.[1]Add 0.1% Triethylamine (TEA) to mobile phase OR switch to a "Shielded" RP column (e.g., Agilent Zorbax SB-C18).[1]
Carryover Analyte sticking to injector rotor seal.[1]Change needle wash to 90:10 ACN:Water .[1]
Retention Time Drift Temperature fluctuation or insufficient equilibration.[1]Use a column oven (40°C); equilibrate for 20 column volumes.
Split Peak Sample solvent too strong.Dilute sample with Mobile Phase A (Water) before injection.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for gradient optimization logic).

  • PubChem Database. (n.d.).[1] Compound Summary for 2,4-Dichloroaniline derivatives. National Center for Biotechnology Information.[1] Link

  • Dolan, J. W. (2002).[1] "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America.[1] (Context for using 40°C to improve mass transfer of lipophilic amines). Link

Sources

proton NMR spectrum analysis of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Structural Elucidation of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline via


 NMR 

Abstract

This application note provides a comprehensive guide for the structural validation of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline using proton nuclear magnetic resonance (


 NMR) spectroscopy. This compound, a secondary amine featuring a halogenated aniline core and an electron-rich phenethyl tail, presents specific spectral challenges including AA'BB' systems, meta-coupling, and exchangeable protons. This guide details sample preparation, acquisition parameters, and a logic-driven assignment workflow.

Introduction & Chemical Context

In medicinal chemistry, the N-alkylation of anilines is a critical transformation. The target molecule consists of two distinct aromatic domains linked by an ethyl chain:

  • Ring A (Aniline Core): A 2,4-dichloro-substituted benzene ring.[1][2] The nitrogen atom acts as an electron donor, shielding the ortho and para positions, while the chlorine atoms exert withdrawing inductive effects.

  • Ring B (Phenethyl Tail): A 4-methoxyphenyl group, characterized by a classic AA'BB' aromatic coupling pattern and a strong methoxy singlet.

  • Linker: An ethyl (

    
    ) bridge connecting the nitrogen to Ring B.
    

Accurate interpretation of this spectrum requires distinguishing between the overlapping aromatic regions and resolving the aliphatic triplets of the linker.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference (
    
    
    ppm).
    • Rationale:

      
       provides excellent solubility for lipophilic amines and prevents rapid exchange of the amine (
      
      
      
      ) proton, allowing it to be observed.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause line broadening due to viscosity or intermolecular hydrogen bonding.

  • Tube: High-precision 5 mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Spectral Width: –2 to 14 ppm.

  • Acquisition Time (AQ):

    
     seconds (ensures high digital resolution).
    
  • Relaxation Delay (D1): 10 seconds.

    • Scientific Integrity: A long D1 is critical here. The aromatic protons and the methoxy methyl group have different

      
       relaxation times. A short D1 (< 1s) will under-integrate the aromatic signals relative to the methoxy group, leading to incorrect stoichiometric calculations.
      
  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Structural Analysis & Assignment Logic

Workflow Visualization

The following diagram outlines the logical flow for assigning the signals, moving from the most distinct (aliphatic) to the most complex (aromatic) regions.

NMR_Workflow Start Start: Raw Spectrum Step1 1. Identify Diagnostic Singlets (OMe & TMS) Start->Step1 Step2 2. Assign Linker Triplets (Integrate 2H each) Step1->Step2 Step3 3. Locate Exchangeable NH (Broad Singlet) Step2->Step3 Step4 4. Decouple Ring B (AA'BB') (4-Methoxyphenyl) Step3->Step4 Use Integral Ratios Step5 5. Assign Ring A (AMX) (2,4-Dichloroaniline) Step4->Step5 Analyze Coupling Constants End Final Structure Confirmation Step5->End

Caption: Step-by-step logic flow for spectral assignment, prioritizing high-intensity singlets before resolving complex aromatic coupling.

Region 1: Aliphatic Zone (2.0 – 4.0 ppm)

This region contains the clearest signals and should be integrated first to calibrate the rest of the spectrum.

  • Methoxy Group (

    
    ): 
    
    • Signal: Sharp Singlet (

      
      ).
      
    • Shift:

      
       ppm.
      
    • Integral: Calibrate to 3H .

    • Mechanism:[3] The oxygen atom deshields the attached methyl protons via the inductive effect.

  • The Ethyl Linker (

    
    ): 
    
    • 
       (Benzylic): 
      
      • Signal: Triplet (

        
        ), 
        
        
        
        Hz.[2]
      • Shift:

        
         ppm.
        
      • Integral: 2H.

    • 
       (Amino-methylene): 
      
      • Signal: Triplet (

        
        ) or Quartet (
        
        
        
        ) if coupling to NH is resolved.
      • Shift:

        
         ppm.
        
      • Integral: 2H.

    • Differentiation: The methylene attached to the Nitrogen is more deshielded (downfield, ~3.35) than the benzylic methylene (~2.85) due to the higher electronegativity of Nitrogen compared to Carbon.

  • Amine Proton (

    
    ): 
    
    • Signal: Broad Singlet (

      
      ).[2]
      
    • Shift:

      
       ppm (Variable).
      
    • Validation: Add one drop of

      
       to the tube and shake. If this peak disappears, it is the NH (Deuterium exchange).
      
Region 2: Aromatic Zone (6.5 – 7.4 ppm)

This region is crowded. We must distinguish Ring A (3 protons) from Ring B (4 protons).

Ring B: 4-Methoxyphenyl (AA'BB' System)

  • This ring possesses a plane of symmetry, creating two sets of chemically equivalent protons.

  • Protons ortho to OMe (H-3', H-5'):

    • Shift:

      
       ppm.
      
    • Multiplicity: "Doublet" (appearance of AA'BB').

    • Reasoning: Electron donation from Oxygen via resonance shields these protons, moving them upfield.

  • Protons meta to OMe (H-2', H-6'):

    • Shift:

      
       ppm.
      
    • Multiplicity: "Doublet".

    • Reasoning: Less shielded than the ortho protons.

Ring A: 2,4-Dichloroaniline Core (AMX System)

  • This ring has protons at positions 3, 5, and 6.

  • H-3 (Between Cl atoms):

    • Shift:

      
       ppm.
      
    • Multiplicity: Doublet (

      
      ), 
      
      
      
      Hz.
    • Coupling: Only meta-couples to H-5. No ortho neighbor.

    • Shift: Most deshielded due to being flanked by two Cl atoms.

  • H-5 (Para to N, Meta to N):

    • Shift:

      
       ppm (May overlap with Ring B).
      
    • Multiplicity: Doublet of Doublets (

      
      ), 
      
      
      
      Hz.
    • Coupling:Ortho-couples to H-6 (large

      
      ) and meta-couples to H-3 (small 
      
      
      
      ).
  • H-6 (Ortho to N):

    • Shift:

      
       ppm.
      
    • Multiplicity: Doublet (

      
      ), 
      
      
      
      Hz.
    • Reasoning: The Nitrogen lone pair donates electron density into the ring (resonance), significantly shielding the ortho position despite the Cl induction. This will be the most upfield aromatic signal.

Data Summary Table

Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructure Fragment
2.85 Triplet (

)
2H7.0H-8

3.35 Triplet (

)
2H7.0H-9

3.80 Singlet (

)
3H-OMe

4.10 Broad (

)
1H-NH

6.60 Doublet (

)
1H8.8H-6Ring A (Ortho to N)
6.85 Doublet (

)
2H8.5H-3', 5'Ring B (Ortho to OMe)
7.10 dd1H8.8, 2.5H-5Ring A (Para to N)
7.15 Doublet (

)
2H8.5H-2', 6'Ring B (Meta to OMe)
7.30 Doublet (

)
1H2.5H-3Ring A (Between Cl)

*Note: Ring B protons constitute an AA'BB' system; "d" denotes apparent multiplicity.

Troubleshooting & Common Pitfalls

Water Peak Interference

In


, the water peak usually appears around 1.56 ppm . However, if the sample is acidic or the solvent is old, the water peak can shift downfield, potentially obscuring the benzylic triplet at 2.85 ppm.
  • Solution: Use a fresh ampoule of

    
     or dry the solvent over activated molecular sieves (3Å).
    
Missing NH Peak

If the sample is very dry and pure, the NH proton might broaden into the baseline due to intermediate exchange rates or quadrupole broadening from the Nitrogen nucleus (


).
  • Solution: Run the spectrum in DMSO-

    
     . In DMSO, hydrogen bonding stabilizes the NH, usually resulting in a sharp triplet (due to coupling with 
    
    
    
    ) around 5.0–6.0 ppm.
Impurities

Common synthesis impurities include:

  • 2,4-Dichloroaniline (Starting Material): Look for a broad

    
     signal around 4.0 ppm (integrates to 2H) and slightly shifted aromatic peaks.
    
  • 4-Methoxyphenethyl bromide/chloride: Look for triplets shifted downfield (halogen effect) lacking the NH signal.

  • Solvent Residues: Consult the Gottlieb table [1] for Ethyl Acetate (4.12 q, 2.05 s) or Dichloromethane (5.30 s).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[6]

  • Reich, H. J. (2020).[7][8][9][10] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison (Archived by ACS Organic Division).[8]

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS).[11][12] National Institute of Advanced Industrial Science and Technology.[3][13]

Sources

purification protocols for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Protocols for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Executive Summary

This guide details the purification of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline , a secondary amine intermediate often utilized in the synthesis of GPCR antagonists and agrochemicals. The presence of the electron-withdrawing 2,4-dichloro motif significantly reduces the basicity of the nitrogen, rendering standard "acid-base" extraction protocols less effective than for typical aliphatic amines.

This protocol prioritizes Flash Column Chromatography with amine-modified mobile phases as the primary purification method, followed by Recrystallization for high-purity (>99%) polishing.[1][2]

Chemical Profile & Purification Logic

Understanding the physicochemical properties is the prerequisite for selecting the correct purification vector.

PropertyValue / CharacteristicImpact on Purification
Structure Secondary AnilineWeakly basic; prone to oxidation if stored wet.[1][2]
pKa (Est.) ~2.5 – 3.0Critical: The 2,4-dichloro substitution pulls electron density from the nitrogen.[2] It will not protonate fully in weak acids (e.g., 10% citric acid).[1][2] Strong acids (1M HCl) may be required for salt formation, but lipophilicity often causes "oiling out" rather than clean aqueous extraction.[1][2]
LogP (Est.) > 4.5Highly lipophilic.[1][2] Insoluble in water; highly soluble in DCM, EtOAc, THF.[1][2]
Impurities 2,4-Dichloroaniline (Starting Material)pKa ~2.[1][2][3]0. Difficult to separate via extraction due to similar weak basicity.[1][2]
Impurities Tertiary Amine (Over-alkylation)More basic than the product.[2] Can be removed via careful chromatography.[1][2]

Workflow Decision Tree

The following logic gate determines the appropriate protocol based on the crude purity profile.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 8:2) Start->TLC Decision Purity Assessment TLC->Decision Flash Protocol A: Flash Chromatography (Buffered Silica) Decision->Flash < 90% Purity or Mixed Spots Recryst Protocol B: Recrystallization (EtOH/Water) Decision->Recryst > 90% Purity (Crystalline Solid) Flash->Recryst Polishing Step QC QC: 1H-NMR / HPLC Recryst->QC Final Final Product >99% Purity QC->Final

Figure 1: Purification logic flow.[1][2] Chromatography is recommended as the first pass due to the lipophilic nature of the impurities.

Protocol A: Flash Column Chromatography (Primary Method)[2]

Due to the weak basicity of the aniline nitrogen, "streaking" on silica is less severe than with aliphatic amines. However, the interaction with acidic silanols can still broaden peaks.[1][2] We utilize a Triethylamine (TEA) modifier to passivate the silica.[2]

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Mobile Phase A: Hexanes (or Heptane).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2]

  • Modifier: Triethylamine (TEA).[1][2]

Step-by-Step Procedure
  • Column Pre-treatment (The "Neutralization" Step):

    • Prepare a slurry of silica gel in Hexanes containing 1% (v/v) TEA .

    • Pour the column and flush with 2 column volumes (CV) of this mixture.

    • Why? This neutralizes the acidic sites on the silica surface, preventing the amine product from sticking or decomposing [1].[4]

    • Note: Do not add TEA to the elution solvents; pre-treating the column is sufficient and prevents TEA contamination in the final NMR.

  • Sample Loading:

    • Dissolve the crude residue in a minimum amount of DCM or Toluene.[2]

    • Dry Loading (Recommended): Mix the solution with raw silica (ratio 1:2 sample:silica), evaporate to dryness, and load the free-flowing powder onto the pre-packed column. This improves resolution for lipophilic compounds [2].[1][2]

  • Elution Gradient:

    • Run the column using the following gradient (Hexanes/EtOAc):

Column Volume (CV)% Ethyl AcetateObjective
0 – 20%Elute non-polar impurities (e.g., unreacted alkyl halides).[1][2]
2 – 50% → 5%Elute unreacted 2,4-dichloroaniline (runs faster than product).[1][2]
5 – 125% → 15%Elute Target Product.
12 – 1515% → 30%Elute polar byproducts (tertiary amines, oxides).[1][2]
  • Fraction Collection:

    • Monitor fractions via TLC (visualize with UV 254 nm). The 2,4-dichloro ring provides strong UV absorption.[1][2]

    • Pool fractions containing the pure product and evaporate under reduced pressure at 40°C.[2]

Protocol B: Recrystallization (Polishing Method)[1][2]

If the product solidifies after chromatography, or if the crude is already >90% pure, recrystallization is the most efficient method to remove trace isomers and halides.

Solvent System Selection
  • Solvent: Ethanol (95%) or Isopropanol (IPA).[1][2]

  • Anti-solvent: Water.[1][2]

  • Rationale: The highly lipophilic dichlorophenyl and phenethyl groups make the compound sparingly soluble in cold alcohols but soluble in hot alcohols. Water acts as a powerful anti-solvent [3].[1][2]

Step-by-Step Procedure
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethanol (approx. 5 mL per gram of solid).[1][2][5]

    • Heat to boiling (78°C) with stirring.

    • If the solid does not dissolve, add more Ethanol in 1 mL increments until a clear solution is obtained.[2]

  • Hot Filtration (Optional):

    • If insoluble particles (dust, salts) are visible, filter the hot solution rapidly through a pre-warmed glass funnel with a cotton plug.[1][2]

  • Crystallization:

    • Remove from heat.[1][2][5][6] While still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2][5]

    • Add 1-2 drops of hot Ethanol to clear the turbidity.

    • Allow the flask to cool to room temperature slowly (wrap in a towel to insulate). Rapid cooling traps impurities.[1][2]

    • Once room temperature is reached, place in an ice bath (0-4°C) for 30 minutes.[1][2]

  • Isolation:

    • Filter the crystals using a Büchner funnel.[2][5][7]

    • Wash the cake with cold Ethanol/Water (1:1 mixture).[2]

    • Dry under high vacuum.[1][2]

Analytical Validation (QC)

Verify the identity and purity using Proton NMR.

  • 1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:

    • δ 3.78 ppm (s, 3H): Methoxy group (-OCH3).[1][2] Sharp singlet.

    • δ 6.5 – 7.3 ppm: Aromatic region.[1][2] Look for the specific coupling pattern of the 2,4-dichlorophenyl ring (d, dd, d) distinct from the 4-methoxyphenyl AA'BB' system.

    • δ 3.3 – 3.5 ppm (m, 4H): Ethylene bridge (-CH2-CH2-).[1][2]

    • Absence of δ 3.5-4.0 ppm broad singlet (2H): Indicates removal of primary amine starting material (NH2).[1][2]

References

  • Biotage. (2023).[1][2][8] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.).[1][2] Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.).[1][2] Recrystallization - Single and Two-Solvent Methods.[1][2][5][9] Retrieved from [Link][1][2]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table (Acidity in DMSO).[1][2] Retrieved from [Link]

Sources

preparation of stock solutions for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the standardized protocol for solubilizing, storing, and dispensing 2,4-Dichloro-N-(4-methoxyphenethyl)aniline (hereafter referred to as DCP-Aniline ).

DCP-Aniline is a lipophilic secondary amine characterized by low aqueous solubility and potential sensitivity to oxidation. Successful biological interrogation requires a rigorous solvent strategy to prevent compound precipitation ("crashing out") during the transition from organic stock to aqueous assay media.[1] This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle, implementing specific handling procedures to mitigate hygroscopic water absorption and oxidative degradation.

Physicochemical Profile & Solubility Strategy

Before handling, researchers must understand the "Solubility Cliff"—the transition point where the compound leaves the solvent and precipitates, rendering biological data invalid.

PropertyValueImplication for Handling
Molecular Formula C₁₅H₁₅Cl₂NON/A
Molecular Weight 296.19 g/mol Use for Molarity calculations.
Predicted LogP ~4.2 - 4.8High Lipophilicity. The compound will partition strongly into membranes and plastics.
Aqueous Solubility < 10 µM (Predicted)Critical Risk. Direct dilution into water will cause immediate precipitation.
pKa (Base) ~2.5 - 3.5 (Aniline)Weak base. Ionization is minimal at physiological pH (7.4), further reducing solubility.
Preferred Solvent Anhydrous DMSOSoluble > 50 mM.

The Strategy:

  • Master Stock: Prepared at high concentration (10 mM or 20 mM) in 100% Anhydrous DMSO.

  • Intermediate Dilution: Performed in 100% DMSO to define the dose-response curve.

  • Final Assay Transfer: A rapid, high-velocity transfer into aqueous media to minimize the "nucleation time" for crystal formation.

Protocol A: Preparation of Master Stock (10 mM)[2]

Objective: Create a stable, verified liquid stock from solid powder.

Reagents & Equipment:

  • DCP-Aniline (Solid, >98% purity).

  • DMSO, Anhydrous (≥99.9%, stored in a desiccator).

  • Amber borosilicate glass vials (2 mL or 4 mL) with PTFE-lined caps.

  • Analytical Balance (readability 0.01 mg).

  • Vortex mixer and Ultrasonic bath.

Step-by-Step Procedure:

  • Environmental Control: Perform weighing in a low-humidity environment if possible. DMSO is hygroscopic; absorbed water drastically reduces the solubility of lipophilic compounds [1].

  • Weighing:

    • Place an amber vial on the balance and tare.

    • Weigh approximately 2.96 mg of DCP-Aniline solid.

    • Note: Due to static, use an anti-static gun if the powder disperses.

  • Volume Calculation:

    • Calculate the exact volume of DMSO required to achieve 10 mM using the formula:

      
      
      
    • Example: If you weigh exactly 3.10 mg :

      
      
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial.[2]

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5–10 minutes at room temperature. Warning: Monitor temperature. Do not let the water bath exceed 40°C, as heat can degrade the aniline moiety.

  • Visual Inspection:

    • Hold the vial against a light source. The solution must be perfectly clear. Any turbidity or "swirling" indicates incomplete dissolution.

  • Storage:

    • Flush the headspace with Argon or Nitrogen gas to prevent oxidation of the secondary amine.

    • Cap tightly. Store at -20°C .

    • Shelf Life: 6 months (re-verify purity by LC-MS if stored longer).

Protocol B: Preparation of Working Solutions (Assay Ready)

Objective: Dilute the Master Stock into biological media without precipitation.

The "Solvent Shock" Phenomenon: When a DMSO stock hits water, the DMSO disperses instantly, leaving the hydrophobic molecule "stranded." If the local concentration exceeds the solubility limit, it precipitates. To prevent this, we use an Intermediate Dilution Step .

Workflow:

  • Thawing: Thaw Master Stock at Room Temperature (RT). Vortex to ensure homogeneity.[2] Do not heat.

  • Intermediate Plate (100% DMSO):

    • Prepare your serial dilutions (e.g., 1:3) entirely in DMSO.

    • Why? This keeps the compound soluble and ensures accurate pipetting.

  • Assay Plate Transfer (The Critical Step):

    • Ratio: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.

    • Method: Transfer 0.5 µL of the Intermediate Stock into 99.5 µL of Assay Media.

    • Mixing: Mix immediately upon addition. Do not allow the DMSO drop to sit on top of the media.

Quality Control & Troubleshooting

Validation Method: Nephelometry or Visual Check Before running a valuable cell assay, validate solubility in the media.

  • Dilute compound to the highest test concentration (e.g., 10 µM) in clear media.

  • Incubate at 37°C for 1 hour.

  • Inspect under a microscope (10x objective).

    • Pass: Clear field.

    • Fail: Dark specks, needles, or "oily" droplets.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Precipitation in Master Stock Water absorption in DMSO.Discard stock. Use fresh anhydrous DMSO.[3] Store in desiccator.
Precipitation in Assay Media Concentration > Solubility Limit.Reduce maximum test concentration. Add 0.1% BSA or FBS to media (proteins bind and solubilize lipophiles).
Yellowing of Stock Oxidation of aniline.Check storage. Ensure Argon flush. Re-purify or discard.
Inconsistent IC50 Data Compound sticking to plastic tips.Use "Low Retention" tips or Acoustic Droplet Ejection (Echo).

Workflow Visualization

The following diagram illustrates the critical path from solid powder to assay data, highlighting the "Danger Zones" where precipitation is most likely.

StockPrep Solid Solid DCP-Aniline (Store RT/Desiccated) Weigh Weighing (Anti-static precautions) Solid->Weigh MasterStock Master Stock (10 mM) (100% DMSO, Clear) Weigh->MasterStock Dissolve & Sonicate DMSO Anhydrous DMSO (>99.9%) DMSO->MasterStock Storage Storage (-20°C, Argon Flush) MasterStock->Storage Dilution Serial Dilution (In 100% DMSO) Storage->Dilution Thaw RT Transfer Transfer to Media (1:200 Dilution) Dilution->Transfer Assay Biological Assay (Final DMSO < 0.5%) Transfer->Assay Rapid Mix PrecipCheck QC: Visual/Nephelometry (Check for crystals) Transfer->PrecipCheck Validation PrecipCheck->Dilution If Precip: Lower Conc.

Figure 1: Critical Path for DCP-Aniline Solubilization. Red nodes indicate high-risk steps for precipitation.

References

  • NIH Assay Guidance Manual. "Compound Management and Handling for Researchers." National Center for Advancing Translational Sciences.[4] Available at: [Link]

  • PubChem. "2,4-Dichloroaniline Compound Summary."[5] National Library of Medicine. Available at: [Link][6]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on solubility profiling).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction and purification of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline that influence solvent selection?

A1: Understanding the molecule's properties is the foundation of an effective extraction strategy. 2,4-Dichloro-N-(4-methoxyphenethyl)aniline is a substituted aniline derivative with distinct regions influencing its solubility and behavior.

  • Weak Basicity: The nitrogen atom of the aniline moiety is weakly basic. The two electron-withdrawing chlorine atoms on the aniline ring further reduce this basicity compared to aniline itself. A related compound, 2,4-dichloroaniline, has a pKa of approximately 2.60, indicating it requires a moderately acidic environment to be fully protonated[1]. This basicity is the most critical property to exploit for purification via acid-base extraction.

  • Polarity and Solubility: The molecule has a calculated LogP (octanol-water partition coefficient) significantly higher than its parent, 2,4-dichloroaniline (LogP ≈ 2.9)[2][3]. The addition of the N-(4-methoxyphenethyl) group increases its nonpolar character and molecular weight (296.2 g/mol )[4]. Consequently, it has very low solubility in water but is readily soluble in a range of organic solvents like dichloromethane, ethyl acetate, and ethers[2][5].

  • Chemical Stability: While generally stable, anilines can be susceptible to oxidation, often leading to discoloration (e.g., turning dark oil or solid). This is accelerated by exposure to air and light. Extraction conditions should ideally be mild to prevent degradation.

Q2: How does pH control the extraction efficiency of this compound?

A2: The pH of the aqueous phase is the most powerful tool for controlling the partitioning of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline between the aqueous and organic layers. This is the principle of acid-base extraction.[6]

  • In Basic or Neutral Conditions (pH > 5): The aniline nitrogen is in its neutral, free base form. In this state, the molecule is nonpolar and will strongly partition into an immiscible organic solvent. For optimal extraction into the organic phase, the pH of the aqueous solution should be adjusted to at least two units above the compound's pKa[7][8].

  • In Acidic Conditions (pH < 2): The weak base is protonated, forming an ammonium salt (R-NH2+-Cl-). This salt is ionic and therefore preferentially soluble in the aqueous phase. This allows for the separation of the target compound from non-basic, organic-soluble impurities.

This pH-dependent solubility allows you to "wash" the organic layer with an acidic solution to remove basic impurities or, conversely, to extract your target compound from a complex mixture into an aqueous acid phase, leaving neutral impurities behind in the organic layer.[9]

Q3: What are the best starting solvents for a standard liquid-liquid extraction (LLE)?

A3: The ideal solvent should have high solubility for the neutral form of the analyte, be immiscible with water, have a low boiling point for easy removal, and be relatively inert. For 2,4-Dichloro-N-(4-methoxyphenethyl)aniline, the goal is to match the solvent's polarity with the analyte's relatively nonpolar character.[8]

Here is a comparison of recommended starting solvents:

SolventRelative Polarity[10]Density (g/mL)Boiling Point (°C)Key Considerations
Dichloromethane (DCM) 0.309~1.3339.6Pros: Excellent solvent for a wide range of organic compounds, forms the bottom layer for easy separation. Cons: Can form emulsions, environmental and health concerns.[11]
Ethyl Acetate (EtOAc) 0.228~0.9077.1Pros: Good "green" alternative, effective solvent, less toxic than DCM. Cons: Partially soluble in water, can hydrolyze under strong acid/base conditions.[11]
Diethyl Ether (Et2O) 0.117~0.7134.6Pros: Excellent for extracting nonpolar compounds, very volatile for easy removal. Cons: Highly flammable, can form explosive peroxides upon storage.
Toluene 0.099~0.87110.6Pros: Good for dissolving nonpolar compounds, less volatile. Cons: High boiling point makes it difficult to remove post-extraction.

Recommendation: Start with Ethyl Acetate for a balance of effectiveness and safety. If higher yields are required and safety protocols are in place, Dichloromethane is often a very effective choice.[12]

Q4: How can I improve the recovery and purity of my extracted product?

A4: Optimizing recovery and purity involves refining several steps in the extraction process.

  • Multiple Extractions: Perform three successive extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is mathematically more efficient at recovering all of the analyte.[6]

  • "Salting Out": If you experience poor partitioning or emulsions, add a saturated solution of sodium chloride (brine) to the aqueous layer.[13] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and forcing it into the organic layer.[8]

  • Back Extraction: For enhanced purity, after extracting your compound into the organic phase, you can perform a "back extraction." Wash the organic layer with a dilute acid (e.g., 1M HCl). Your target amine will move to the aqueous layer, leaving neutral impurities behind in the organic phase. You can then re-basify the aqueous layer and re-extract your purified compound into a fresh organic solvent.[6][8]

  • Drying the Organic Layer: After the final extraction, dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water before evaporating the solvent.[14]

Troubleshooting Guide

Problem: I'm getting a persistent emulsion during my liquid-liquid extraction. What should I do?

Cause: Emulsions are common when extracting complex mixtures and are often caused by surfactant-like impurities or by shaking the separatory funnel too vigorously.[7][13]

Solutions:

  • Be Gentle: Swirl the separatory funnel gently rather than shaking it vigorously. This increases the surface area for extraction without the high agitation that causes emulsions.[13]

  • Add Brine: Add a saturated NaCl solution (brine). This increases the polarity of the aqueous phase and can help break the emulsion.[13][15]

  • Centrifugation: Transfer the mixture to centrifuge tubes. Spinning the mixture can often force the layers to separate.[13]

  • Filtration: Pass the mixture through a plug of glass wool or phase separation filter paper. This can physically disrupt the emulsion.[13]

  • Wait: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) is enough for the layers to separate.

Problem: My extraction yield is very low. What are the likely causes?

Cause: Low yield can result from incomplete extraction, incorrect pH, or loss of product during the workup.

Solutions:

  • Verify pH: Use pH paper or a meter to confirm the aqueous layer is sufficiently basic (pH > 9-10) before extracting your product into the organic phase. For acidic washes, ensure the pH is low enough (pH < 2) to fully protonate the amine.[7]

  • Increase Solvent Volume/Repetitions: Ensure you are using an adequate volume of organic solvent and are performing at least 2-3 extractions to maximize recovery. A typical solvent-to-sample ratio is between 2:1 and 7:1.[8]

  • Check for Emulsions: A significant amount of your product could be trapped in an unresolved emulsion layer. If an emulsion formed, drain it with the aqueous layer and re-extract it.[14]

  • Minimize Transfers: Each transfer from one piece of glassware to another can result in material loss. Plan your workflow to minimize these steps.

Problem: My extracted product is a dark, oily residue. How can I decolorize it?

Cause: Discoloration is often due to small amounts of oxidized, polymeric, or highly conjugated impurities.[9]

Solutions:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (one it is highly soluble in when hot and less soluble in when cold, for recrystallization). Add a small amount (1-5% by weight) of activated carbon to the hot solution. Keep the solution hot for a few minutes, then perform a hot filtration through Celite or filter paper to remove the carbon. The colored impurities should adsorb to the carbon. The desired product can then be recovered by cooling the filtrate to induce crystallization.[9]

  • Silica Gel Plug: Dissolve the crude product in a minimal amount of a nonpolar solvent (like hexanes with a small amount of ethyl acetate). Pass this solution through a short column ("plug") of silica gel. The nonpolar product should elute quickly, while the more polar, colored impurities will stick to the silica.

Experimental Protocols & Workflows

Protocol 1: Standard Acid-Base Liquid-Liquid Extraction

This protocol is designed for the purification of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline from a crude reaction mixture containing neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 5-10 mL per gram of crude material). Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and vent. Shake gently for 1-2 minutes, venting periodically.[6] Allow the layers to separate. Drain the lower aqueous layer. This step protonates your target compound, moving it into the aqueous phase and leaving neutral impurities in the organic layer.

  • Repeat Acidic Wash: Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete recovery of the amine. Combine the acidic aqueous extracts. Discard the organic layer (which contains neutral impurities).

  • Basification: Transfer the combined acidic aqueous extracts back to the separatory funnel. Slowly add a base (e.g., 10% NaOH solution) dropwise while swirling until the solution is strongly basic (pH > 11).[6] This deprotonates the amine, converting it back to the organic-soluble free base, which may precipitate as an oil or solid.

  • Re-extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the funnel. Shake gently to extract the free base into the organic layer. Allow the layers to separate and drain the organic layer into a clean flask.

  • Final Extraction: Perform two more extractions of the basic aqueous layer with fresh organic solvent. Combine all organic extracts.

  • Washing and Drying: Wash the combined organic extracts with a portion of brine to remove residual water and salts.[9] Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visual Workflows

LLE_Workflow cluster_start Initial State cluster_acid_wash Acid Wash (Purification) cluster_base_extract Re-extraction cluster_finish Final Isolation start Crude Product (in Organic Solvent) wash_acid Add 1M HCl & Mix start->wash_acid separate_acid Separate Layers wash_acid->separate_acid aqueous_acid Aqueous Layer (Protonated Amine) separate_acid->aqueous_acid Collect organic_neutral Organic Layer (Neutral Impurities) separate_acid->organic_neutral Discard basify Add NaOH (pH > 11) aqueous_acid->basify extract_org Add Fresh Organic Solvent & Mix basify->extract_org separate_base Separate Layers extract_org->separate_base aqueous_waste Aqueous Layer (Salts/Waste) separate_base->aqueous_waste Discard organic_product Organic Layer (Purified Amine) separate_base->organic_product Collect wash_brine Wash with Brine organic_product->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate final_product Purified Product evaporate->final_product

Caption: Workflow for Acid-Base Extraction.

Solvent_Decision_Tree start Goal: Select Extraction Solvent q1 Is 'Green Chemistry' a high priority? start->q1 ans_yes1 Yes q1->ans_yes1 ans_no1 No q1->ans_no1 q2 Need to avoid emulsions? ans_yes2 Yes q2->ans_yes2 ans_no2 No q2->ans_no2 q3 Is rapid solvent removal critical? ans_yes3 Yes q3->ans_yes3 ans_no3 No q3->ans_no3 solvent_etOAc Use Ethyl Acetate (EtOAc) ans_yes1->solvent_etOAc ans_no1->q2 ans_yes2->solvent_etOAc ans_no2->q3 solvent_dcm Use Dichloromethane (DCM) ans_yes3->solvent_dcm solvent_toluene Consider Toluene/Hexanes ans_no3->solvent_toluene solvent_ether Use Diethyl Ether solvent_dcm->solvent_ether Alternative if flammability is manageable

Caption: Decision Tree for Solvent Selection.

References

[6] Benchchem. Isolating 3,4-Dimethoxy-beta-methylphenethylamine: A Guide to Extraction and Purification Techniques. Available at:

[16] PMC - NIH. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available at:

[5] PubChem. 2,4-Dichloroaniline. Available at:

[15] K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Available at:

[13] LCGC International. (2026, February 12). Tips for Troubleshooting Liquid–Liquid Extractions. Available at:

[9] Benchchem. Technical Support Center: Purification of Halogenated Aniline Compounds. Available at:

[7] SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Available at:

[12] ResearchGate. Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Available at:

[2] Grokipedia. 2,4-Dichloroaniline. Available at:

[14] Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Available at:

[3] Wikipedia. 2,4-Dichloroaniline. Available at:

[8] LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at:

[11] PMC. (2024, October 24). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. Available at:

[1] EPA. 2,4-Dichloro-6-(propan-2-yl)aniline Properties. Available at:

[4] Santa Cruz Biotechnology. 2,4-Dichloro-N-(4-methoxyphenethyl)aniline. Available at:

[10] University of Rochester, Department of Chemistry. Solvents and Polarity. Available at:

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Technical Support Center: Thermal Degradation of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the thermal stability of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline. This document is designed for researchers, analytical scientists, and drug development professionals who need to understand and characterize the degradation products of this compound under heat stress. As direct literature on the thermal degradation of this specific molecule is limited, this guide provides a framework based on established chemical principles of related aniline and chlorinated aromatic structures. We will focus on predictive chemistry, experimental design, and analytical troubleshooting to empower you to conduct a thorough investigation.

Forced degradation studies are a critical component of pharmaceutical development, helping to elucidate degradation pathways and develop stability-indicating analytical methods.[1] This guide will walk you through the essential steps to ensure the integrity and quality of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the thermal stress testing of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline.

Q1: What are the likely thermal degradation pathways for this compound?

Answer: Based on the structure of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline, several degradation pathways are chemically plausible under thermal stress. The molecule has multiple reactive sites: the secondary amine, the C-N bonds, the ether group, and the C-Cl bonds.

The most probable degradation pathways include:

  • Homolytic Cleavage: At elevated temperatures, particularly in an inert atmosphere (pyrolysis), the weakest bonds are likely to break, forming free radicals.[2] The benzylic C-N bond (highlighted in red below) is a likely candidate for initial cleavage due to the relative stability of the resulting radicals.

  • Oxidation: If oxygen is present, the secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, imines, or colored polymeric materials.[3][4] The methoxy group can also be a site of oxidative cleavage.

  • Elimination/Rearrangement: Dehydrochlorination (loss of HCl) from the dichlorinated ring is possible at very high temperatures, though less likely than C-N bond scission under typical stress testing conditions.[5]

Chemical structure of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline with the primary C-N cleavage site highlighted

Figure 1. Structure of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline with the most probable site for initial thermal cleavage highlighted in red.

Q2: What are the primary degradation products I should be looking for?

Answer: The primary degradation products (DPs) will depend on the conditions (temperature, atmosphere). Based on the pathways described above, you should initially screen for the following compounds:

  • DP-A: 2,4-Dichloroaniline: Resulting from the cleavage of the C-N bond.

  • DP-B: 4-Methoxystyrene (or its polymer): Formed after the cleavage of the C-N bond and subsequent rearrangement/elimination from the phenethyl radical.

  • DP-C: 2,4-Dichloro-N-(4-methoxyphenethyl)iminium ion: An early-stage oxidation product.

  • DP-D: 4-Methoxyphenethylamine: Another potential product from C-N bond cleavage.

A summary of these potential primary degradants and their properties is provided in the table below.

Q3: How do I design a robust thermal stress study for this compound?

Answer: A well-designed study is crucial to generate meaningful and reproducible data.[1] You should consider the following factors:

  • State: Test the compound in both the solid state and in a relevant solution (e.g., acetonitrile, methanol, or a formulation buffer). Degradation pathways can differ significantly between states.

  • Temperature: Use a range of temperatures. Thermogravimetric Analysis (TGA) can help identify the onset temperature of decomposition.[6][7] For forced degradation, temperatures are typically set at intervals (e.g., 60°C, 80°C, 100°C) and may go higher for short durations to achieve target degradation of 5-20%.

  • Atmosphere: Conduct studies under both an inert atmosphere (e.g., nitrogen) to assess true thermal stability (pyrolysis) and an oxidative atmosphere (air) to assess oxidative stability.[8]

  • Duration: Use multiple time points to distinguish between primary and secondary degradation products. Primary DPs will form first, while secondary DPs will appear later as the primary ones degrade further.[1]

Q4: My chromatogram shows many unexpected peaks. How do I identify them as DPs or artifacts?

Answer: This is a common challenge. Follow a systematic approach:

  • Analyze a Control Sample: Run a "time-zero" sample that has not been stressed. Any peaks present here are impurities, not degradants.

  • Analyze a Placebo: If working with a formulation, stress a placebo (formulation without the active ingredient) under the same conditions. Peaks appearing here are related to excipient degradation.

  • Perform Peak Tracking: Compare chromatograms across different time points and stress levels. True degradation products should show a clear trend (increasing over time or with temperature).

  • Use Mass Spectrometry (MS): LC-MS is the definitive tool.[4] Compare the mass spectra of the peaks in your stressed sample to the parent drug. Degradation products often retain a core part of the parent structure, leading to predictable mass shifts. Tandem MS (MS/MS) can further help in structural elucidation by comparing fragmentation patterns.[9]

Q5: I'm seeing poor peak shape (tailing) for the parent compound and some DPs. What could be the cause?

Answer: Aniline-containing compounds are basic and prone to interacting with acidic silanol groups on the surface of standard silica-based HPLC columns, causing peak tailing.[10]

Troubleshooting Steps:

  • Mobile Phase pH: Increase the pH of the aqueous mobile phase to >7 (if your column allows) to neutralize the basic analyte. Alternatively, lower the pH to ~2.5-3 to fully protonate the analyte and saturate the silanols.

  • Use a Low-Bleed Buffer: Use a buffer like ammonium formate or ammonium acetate, especially for LC-MS compatibility.

  • Employ a Modern Column: Use a column with end-capping technology or a hybrid particle technology (e.g., BEH) designed to minimize silanol interactions.

  • Lower Injection Volume/Concentration: Overloading the column can exacerbate tailing. Try injecting a smaller mass of the analyte.

Investigative Workflows & Protocols

Predicted Degradation Pathway

The following diagram illustrates the most probable initial degradation pathways for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline under thermal stress in both inert and oxidative conditions.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Inert High Temp (Inert) DP_A 2,4-Dichloroaniline Inert->DP_A C-N Cleavage DP_B 4-Methoxystyrene Inert->DP_B C-N Cleavage + Rearrangement DP_D 4-Methoxyphenethylamine Inert->DP_D Oxidative Moderate Temp (Air) DP_C Oxidized Products (e.g., N-Oxide, Imine) Oxidative->DP_C Parent 2,4-Dichloro-N- (4-methoxyphenethyl)aniline Parent->Inert Pyrolysis Parent->Oxidative Oxidation Polymers Polymeric Material DP_C->Polymers

Caption: Predicted thermal degradation pathways.
Protocol 1: Solid-State Thermal Stress Study

This protocol outlines a standard procedure for forced degradation in the solid state.

Objective: To generate degradation products from the solid drug substance under controlled thermal stress.

Materials:

  • 2,4-Dichloro-N-(4-methoxyphenethyl)aniline powder

  • Type I glass vials with loose-fitting caps (or caps with septa for inert atmosphere)

  • Calibrated laboratory oven

  • Nitrogen gas source (optional)

  • Analytical balance

Procedure:

  • Weigh approximately 5-10 mg of the compound into three separate, labeled glass vials.

  • For Oxidative Conditions: Place the vials with loosely fitted caps into a calibrated oven set to the desired temperature (e.g., 80°C).

  • For Inert Conditions (Optional): Gently flush the headspace of the vials with nitrogen gas for 1-2 minutes, then seal tightly with a septum cap. Place in the oven.

  • Prepare a "time-zero" control sample by immediately dissolving the contents of one vial in a suitable solvent (e.g., 10 mL of 50:50 acetonitrile:water) without heating.

  • Remove the stressed vials from the oven at predetermined time points (e.g., 24, 48, 72 hours).

  • Allow vials to cool to room temperature.

  • Dissolve the contents of each vial in the same volume of solvent as the control sample.

  • Analyze all samples (control and stressed) by HPLC-UV and LC-MS as described in the following protocols.

Analytical Workflow for DP Identification

The following workflow provides a systematic approach to identifying and characterizing unknown peaks observed during a stress study.

G Start Run Forced Degradation (Protocol 1) HPLC Analyze by RP-HPLC-UV (Protocol 2) Start->HPLC PeakDetect Detect New Peaks vs. Control HPLC->PeakDetect LCMS Analyze by LC-MS (Protocol 3) PeakDetect->LCMS New Peaks > Threshold MassID Determine m/z of New Peaks LCMS->MassID Compare Compare m/z to Predicted DPs (Table 1) MassID->Compare MSMS Perform MS/MS Fragmentation Compare->MSMS Match Found NoMatch Further Investigation (e.g., NMR, Isolation) Compare->NoMatch No Match Structure Propose Structure Based on Fragment Ions MSMS->Structure End Structure Elucidated Structure->End

Caption: Workflow for degradation product identification.
Protocol 2: RP-HPLC-UV Method for Screening and Quantification

Objective: To separate the parent compound from its degradation products and quantify the extent of degradation.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Mobile Phase & Conditions:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: 230 nm

Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the "time-zero" control sample to establish the retention time and purity of the parent compound.

  • Inject each of the stressed samples.

  • Integrate all peaks. Calculate the percentage of each degradation product using the area percent method.

    • % Degradant = (Area of Degradant Peak / Total Area of All Peaks) x 100

Protocol 3: LC-MS/MS for Structural Elucidation

Objective: To obtain mass information for unknown peaks to aid in structural identification.

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions:

  • Use the same column and mobile phase conditions as Protocol 2, but potentially with a lower flow rate (e.g., 0.4 mL/min) if using a smaller ID column.

MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 50-500

  • Data Acquisition: Perform full scan MS to detect all ions. Simultaneously, perform data-dependent MS/MS on the most abundant ions in each scan to collect fragmentation data.

  • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to ensure comprehensive fragmentation.

Data Analysis:

  • Extract the ion chromatogram for the parent compound's expected m/z.

  • For each new chromatographic peak, examine the corresponding mass spectrum to determine its monoisotopic mass.

  • Analyze the isotopic pattern, especially for chlorine-containing compounds, which will have a characteristic M+2 peak approximately 2/3 the intensity of the M peak for two chlorine atoms.

  • Compare the measured mass to the theoretical masses of potential DPs (see Table 1).

  • Analyze the MS/MS fragmentation pattern to confirm the proposed structure.

Data Interpretation

Table 1: Potential Primary Degradation Products and Their Mass Spectrometric Properties

The table below provides a starting point for identifying potential degradation products by LC-MS.

IDProposed StructureNameMolecular FormulaMonoisotopic MassExpected [M+H]⁺Key MS/MS Fragments
Parent 2,4-Dichloro-N-(4-methoxyphenethyl)anilineC₁₅H₁₅Cl₂NO309.0531310.0604m/z 162 (C₇H₆Cl₂N), m/z 121 (C₈H₉O)
DP-A 2,4-DichloroanilineC₆H₅Cl₂N160.9799161.9872-
DP-B 4-MethoxystyreneC₉H₁₀O134.0732135.0805m/z 119 (loss of CH₃), m/z 91
DP-D 4-MethoxyphenethylamineC₉H₁₃NO151.0997152.1070m/z 121 (C₈H₉O)

(Note: Images for DP structures are placeholders and should be replaced with actual chemical drawings.)

References

  • Planes, G. A., Rodríguez, J. L., Miras, M. C., & Barbero, C. (2014). Spectroelectrochemical studies of poly(N-methylaniline) formation, redox behaviour and degradation. A comparison with polyaniline. Electrochimica Acta. (Note: While this source discusses electrochemical oxidation, the principles of aniline derivative reactivity are relevant).[3]

  • D'Agostino, P. A., & Provost, L. R. (2004). Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: a tandem mass spectrometric study. Journal of Mass Spectrometry.[9]

  • Schoeman, B. J. (1995). Pyrolysis of chlorinated organic chemicals. University of Natal.[2]

  • Zhang, T., Lu, J., Ma, J., & Chen, Z. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Systematic and Applied Microbiology. (Note: This refers to biodegradation but provides insight into aniline's susceptibility to ring-opening reactions).[11]

  • An, H., Li, H., Liu, Y., Li, Y., & Zhang, J. (2012). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Environmental Sciences.[4]

  • Navarro, R., et al. (2024). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. MDPI.[12]

  • Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology.[1]

  • Hao, L., et al. (2018). Optimization and Application of APCI Hydrogen-Deuterium Exchange Mass Spectrometry (HDX MS) for the Speciation of Nitrogen Compounds. ResearchGate.[13]

  • Wang, R., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed.[14]

  • Restek Corporation. (2007). A Guide to Preparing and Analyzing Chlorinated Pesticides.[15]

  • Gesell, J.T. (2012). Method Validation Study for the Determination of Residues of (2,4-dichlorophenoxy)acetic acid and its Metabolites in Surface Water, Ground Water and Drinking Water. Dow AgroSciences LLC.[16]

  • Van Aken, P., et al. (2018). Effects of Process Variables and Kinetics on the Degradation of 2,4-dichlorophenol Using Advanced Reduction Processes (ARP). Journal of Hazardous Materials.[17]

  • Yussif, M. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI.[6]

  • Al-Shargabi, M., et al. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. ACS Sustainable Chemistry & Engineering.[5]

  • Zang, L., & Liu, Y. (2016). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Acta Physico-Chimica Sinica.[18]

  • Wankhede, D. S., & Bhave, N. S. (2013). Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. International Science Community Association.[7]

  • Zha, Q., et al. (2010). Different thermal decomposition process of lanthanide complexes with N-phenylanthranilic acid in air and nitrogen atmosphere. Journal of Thermal Analysis and Calorimetry.[8]

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Validation & Comparative

Navigating the Structure-Activity Landscape: A Comparative Guide to 2,4-Dichloro-N-(4-methoxyphenethyl)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline , a scaffold with latent potential in medicinal chemistry. While direct, extensive SAR studies on this specific molecule are not abundant in publicly accessible literature, by dissecting its core components and comparing them to structurally related compounds, we can illuminate the path for future research and development. This guide will synthesize data from analogous chemical series to build a predictive SAR model, propose robust experimental protocols for validation, and offer insights into designing more potent and selective therapeutic agents.

Deconstructing the Core Scaffold: Three Pillars of Activity

The molecule 2,4-Dichloro-N-(4-methoxyphenethyl)aniline can be conceptually divided into three key regions, each offering a unique opportunity for modification and optimization:

  • The 2,4-Dichloroaniline "Head": This aromatic core provides a rigid foundation and key interaction points. The nature and position of the halogen substituents are critical determinants of activity.

  • The N-(4-methoxyphenethyl) "Tail": This flexible side chain explores the binding pocket and influences pharmacokinetic properties. The methoxy group and the length of the ethyl linker are key variables.

  • The Secondary Amine "Linker": This crucial connection point dictates the overall geometry and can participate in hydrogen bonding.

The following sections will delve into the known impact of modifications to each of these regions, drawing parallels from relevant studies on analogous compounds.

The Influence of the Dichloroaniline Moiety: A Tale of Halogens and Positions

The 2,4-dichloro substitution pattern on the aniline ring is a common feature in many biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] The electronic and steric properties of these chlorine atoms play a significant role in target engagement.

Key Observations from Analogous Systems:

  • Halogen Identity and Position: In many kinase inhibitor scaffolds, the presence of chlorine atoms in the 2 and 4 positions of an aniline ring contributes to potent inhibitory activity by occupying hydrophobic pockets within the ATP-binding site.[1] Studies on other dichloroaniline-containing compounds have shown that the specific substitution pattern is crucial for bioactivity, with 2,4- and 3,4-dichloro isomers often exhibiting distinct pharmacological profiles.[2][3] For instance, in a series of anthranilic acid derivatives, 2',3'-disubstitution on the N-aryl ring was found to be most effective for anti-inflammatory activity.[4]

  • Electron-Withdrawing Nature: The electron-withdrawing nature of the chlorine atoms decreases the basicity of the aniline nitrogen. This can influence the compound's pKa and its ability to form ionic interactions within a biological target.[5][6]

  • Steric Bulk: The chlorine atoms provide steric bulk, which can either be beneficial for fitting into a specific binding pocket or detrimental if it leads to steric clashes.

Comparative Analysis and Future Directions:

To elucidate the specific role of the 2,4-dichloro pattern in our target molecule, a systematic study of analogs is warranted. The following table outlines key proposed modifications and the expected insights:

Modification Rationale Expected Outcome
Isomeric Scrambling To determine the optimal chlorine positioning.Comparison of 2,4-dichloro with 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro analogs will reveal positional sensitivity.
Halogen Substitution To probe the effect of halogen size and electronegativity.Replacing chlorine with fluorine, bromine, or iodine will indicate the importance of steric bulk versus electronic effects.
Introduction of Other Substituents To explore a wider chemical space.Replacing one or both chlorine atoms with methyl, trifluoromethyl, or methoxy groups will provide insights into the role of hydrophobicity, electronics, and hydrogen bonding potential.

The N-(4-methoxyphenethyl) Tail: Probing the Binding Pocket

The N-(4-methoxyphenethyl) moiety provides a flexible tail that can adopt various conformations to interact with the target protein. The methoxy group is a particularly important feature, capable of acting as a hydrogen bond acceptor and influencing metabolic stability.

Key Observations from Analogous Systems:

  • Role of the Methoxy Group: In a variety of bioactive molecules, a 4-methoxy substitution on a phenyl ring is associated with enhanced potency and favorable pharmacokinetic properties.[7][8] SAR studies on some Cdc42 GTPase inhibitors showed that a 4-methoxyphenyl group was favorable for activity compared to an unsubstituted phenyl ring.[9]

  • Positional Isomers of the Methoxy Group: The position of the methoxy group is often critical. Shifting it to the 2- or 3-position can dramatically alter binding affinity and selectivity due to changes in the molecule's electronic distribution and steric profile.[9]

  • Alkyl Chain Length: The length of the linker between the phenyl ring and the aniline nitrogen is another key parameter. Variations in this chain length can affect the molecule's ability to span the distance between different interaction points in a binding site.

Comparative Analysis and Future Directions:

Systematic modification of the N-(4-methoxyphenethyl) tail is crucial for optimizing activity. The following table outlines proposed analogs for synthesis and evaluation:

Modification Rationale Expected Outcome
Positional Isomers of Methoxy Group To determine the optimal position for interaction.Synthesis of 2-methoxy and 3-methoxyphenethyl analogs will clarify the preferred binding orientation.
Replacement of Methoxy Group To probe the necessity of the hydrogen bond acceptor and its size.Analogs with hydroxyl, methyl, or trifluoromethyl groups at the 4-position will reveal the importance of hydrogen bonding, lipophilicity, and electronic effects.
Variation of the Alkyl Linker To optimize the distance between the two aromatic rings.Synthesis of N-(4-methoxybenzyl) and N-(3-(4-methoxyphenyl)propyl) analogs will determine the optimal linker length.
Ring-Fused Analogs To introduce conformational rigidity.Analogs where the phenethyl group is replaced with a tetralin or indane moiety can provide insights into the bioactive conformation.

The Secondary Amine Linker: More Than Just a Connection

The secondary amine linker is not merely a passive connector; its basicity and hydrogen bonding capacity can be critical for target interaction.

Key Observations from Analogous Systems:

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, forming a crucial interaction with a hydrogen bond acceptor in the target protein. In some instances, the absence of this hydrogen bond donor capability, through N-alkylation, leads to a significant loss of activity.[4]

  • Basicity: The basicity of the amine can influence its protonation state at physiological pH, which in turn affects its ability to form ionic bonds and its membrane permeability.

Comparative Analysis and Future Directions:

Probing the role of the secondary amine linker is a key step in the SAR exploration.

Modification Rationale Expected Outcome
N-Methylation To remove the hydrogen bond donor capability and assess its importance.An N-methyl analog will reveal if the N-H is essential for activity.
Replacement with Amide or Sulfonamide To alter the geometry and electronic properties of the linker.These modifications will indicate the tolerance for different linker types and geometries. A sulfonamide linker, for instance, was found to be critical for the activity of certain PPARγ modulators.[10]

Proposed Experimental Workflow for SAR Elucidation

To systematically investigate the SAR of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline, a robust experimental workflow is essential. This should encompass chemical synthesis, in vitro biological evaluation, and computational modeling.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_modeling Computational Modeling Synth_Start Starting Materials: 2,4-dichloroaniline, 4-methoxyphenethyl bromide Reductive_Amination Reductive Amination or Nucleophilic Substitution Synth_Start->Reductive_Amination Purification Purification (Column Chromatography) Reductive_Amination->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Characterization->Primary_Screening Dose_Response Dose-Response Curves (IC50/EC50 Determination) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Against related targets/cell lines) Dose_Response->Selectivity_Panel QSAR_Model QSAR Model Development Dose_Response->QSAR_Model Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) Selectivity_Panel->Mechanism_of_Action Docking Molecular Docking Studies Mechanism_of_Action->Docking

Caption: Proposed experimental workflow for SAR studies.

Chemical Synthesis

A robust and versatile synthetic route is required to generate the proposed library of analogs. Reductive amination of 2,4-dichloroaniline with 4-methoxyphenylacetaldehyde or direct N-alkylation of 2,4-dichloroaniline with a suitable 4-methoxyphenethyl halide would be primary strategies.

General Protocol for Reductive Amination:

  • To a solution of 2,4-dichloroaniline (1.0 eq) and 4-methoxyphenylacetaldehyde (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane) is added a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-phenethylaniline derivative.

Biological Evaluation

The choice of biological assays will depend on the therapeutic area of interest. Based on the activities of related compounds, initial screening for anticancer, antimicrobial, or anti-inflammatory properties is recommended.[1][2][11]

Example Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound in DMSO is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Data Summary and Comparative Analysis

The following table provides a hypothetical framework for summarizing the biological data from the proposed SAR study.

Compound Aniline Substituents Phenethyl Substituent Linker IC50 (µM) vs. MCF-7 IC50 (µM) vs. HCT116
Parent 2,4-di-Cl4-OCH3NH[Experimental Data][Experimental Data]
Analog 1 3,4-di-Cl4-OCH3NH[Experimental Data][Experimental Data]
Analog 2 2,4-di-Br4-OCH3NH[Experimental Data][Experimental Data]
Analog 3 2-Cl, 4-F4-OCH3NH[Experimental Data][Experimental Data]
Analog 4 2,4-di-Cl3-OCH3NH[Experimental Data][Experimental Data]
Analog 5 2,4-di-Cl4-OHNH[Experimental Data][Experimental Data]
Analog 6 2,4-di-Cl4-CH3NH[Experimental Data][Experimental Data]
Analog 7 2,4-di-Cl4-OCH3N-CH3[Experimental Data][Experimental Data]

Conclusion and Future Perspectives

While the direct SAR of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline is yet to be fully elucidated, this guide provides a logical and data-driven framework for its exploration. By systematically modifying the three key structural components and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of the SAR for this promising scaffold. The proposed experimental workflow, combining chemical synthesis, in vitro assays, and computational modeling, offers a clear path forward. The insights gained from such studies will be invaluable for the design and development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Rezaei, M., Mohammadinasab, E., & Esfahani, T. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial Chemistry & High Throughput Screening.
  • WO2001062704A1 - Novel use of phenylheteroalkylamine derivatives.
  • Tontonoz, P., & Spiegelman, B. M. (2008). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry.
  • Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Table 6, Selected examples of SAR from modifying the 4-methoxyphenyl moiety (R3) of the MLS000693334 scaffold. Available from: [Link]

  • (1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Shaimaa Adnan et al. (2025).
  • Synthesis of Substituted Phenethylamine-Based Thioureas and Their Antimicrobial and Antioxidant Properties.
  • N-(4-Methoxyphenethyl)-2-propylpentanamide. (2026). MDPI.
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • 24.8 Reactions of Arylamines. (2023). OpenStax.
  • 2,4-Dichloroaniline. PubChem.
  • Dichloroaniline – Knowledge and References. Taylor & Francis.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PMC.
  • Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands. PubMed.
  • Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (2020). Bentham Science.
  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aqu
  • Feasibility of Electrophilic attack on the Nitrogen over the Phenyl ring of Aniline. (2018). Chemistry Stack Exchange.
  • O-Methyltyramine. PubChem.
  • 2,4-Dichloroaniline. Nordmann.
  • 24.8: Reactions of Arylamines. (2025). Chemistry LibreTexts.
  • 4-Methoxyphenethylamine >=98%. Sigma-Aldrich.
  • A Series of N-(2-phenylethyl)nitroaniline Derivatives as Precursors for Slow and Sustained Nitric Oxide Release Agents. (2013). PubMed.
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • Synthesis, characterization and antimicrobial activities of N-substituted indoline deriv
  • Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-Amines. (2024).
  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2024). MDPI.
  • Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. (2025). Ukrainian Botanical Journal.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Overview of the SAR in this study.

Sources

Technical Guide: Purity Verification of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the development of small molecule therapeutics, 2,4-Dichloro-N-(4-methoxyphenethyl)aniline serves as a critical secondary amine scaffold. Its structural integrity is paramount; however, its specific physicochemical properties—namely the basicity of the secondary amine and the lipophilicity of the dichlorophenyl ring—present distinct analytical challenges.

This guide moves beyond generic protocols to provide a field-tested purity verification strategy. We prioritize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary release method, supported orthogonally by Quantitative NMR (qNMR) for absolute purity assessment.

Chemical Profile & Analytical Implications
FeatureStructural MotifAnalytical Consequence
Basicity Secondary Amine (-NH-)Risk: Interaction with residual silanols on HPLC columns causes peak tailing. Solution: Use end-capped columns and acidic mobile phase modifiers (TFA/Formic Acid).
Chromophore 2,4-Dichloroaniline & Anisole moietiesBenefit: Strong UV absorption. Target: Dual-wavelength monitoring (254 nm for specificity, 210 nm for sensitivity).
Lipophilicity Dichloro-substitutionResult: High retention on C18 phases. Requires high organic content for elution.

Primary Method: RP-HPLC with Diode Array Detection (DAD)

Status: Gold Standard for Purity & Impurity Profiling Objective: To quantify the main compound and separate synthesis by-products (e.g., unreacted 2,4-dichloroaniline).

The "Anti-Tailing" Protocol

Standard silica columns often fail with secondary amines like this compound, resulting in broad, asymmetric peaks that mask impurities. The following protocol utilizes steric protection and pH control to ensure sharp peak shape.

Instrument Configuration
  • System: UHPLC or HPLC with DAD/PDA.

  • Column: C18 with high carbon load and exhaustive end-capping (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).

    • Dimensions: 4.6 x 150 mm, 3.5 µm (or 1.8 µm for UHPLC).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for the amine).

Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid (v/v).

    • Why: Lowers pH (~2.7), ensuring the amine is fully protonated (

      
      ). Protonated amines are repelled by residual silanols, eliminating tailing.
      
  • Solvent B: Acetonitrile (HPLC Grade).

    • Why: ACN has lower viscosity and UV cutoff than Methanol, crucial for detecting trace impurities at 210 nm.

Gradient Program
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.0101.0Equilibration
2.0101.0Load
15.0901.0Ramp (Elution of Target)
18.0901.0Wash (Remove dimers)
18.1101.0Re-equilibration
23.0101.0Ready

Data Processing: Integrate all peaks >0.05% area. Report purity as % Area Normalization .

Orthogonal Method: Quantitative NMR (qNMR)

Status: Absolute Purity Verification (Primary Reference Standard Qualification) Objective: To determine the mass balance purity, detecting non-chromatographic impurities (water, inorganic salts, residual solvents) that HPLC misses.

The "Internal Standard" Protocol

Unlike relative HPLC purity, qNMR provides an absolute assay value.

Experimental Setup
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (Ensure the amine is soluble; DMSO is preferred for salt forms).
  • Internal Standard (IS): Maleic Acid (if using DMSO) or 1,3,5-Trimethoxybenzene.

    • Requirement: High purity (>99.9% TraceCERT®) and non-overlapping signals.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery for quantitative accuracy.
Signal Selection for Calculation

Focus on the Methoxy (-OCH


)  singlet or the distinct aromatic protons  of the phenethyl ring.
  • Target Signal:

    
     ~3.7–3.8 ppm (Singlet, 3H, -OCH
    
    
    
    ).
  • Logic: This region is usually clean of solvent peaks and provides a sharp singlet for accurate integration.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weighed mass,

=Purity.

Comparative Analysis: Choosing the Right Tool

FeatureRP-HPLC (UV) qNMR GC-MS
Primary Use Routine batch release; Impurity isolation.Reference standard qualification; Salt stoichiometry.Volatile impurity check; Mass confirmation.
Specificity High (separates isomers).High (structural ID).High (fingerprinting).
Limitations Requires reference for absolute assay; "blind" to inorganics.Lower sensitivity (LOQ ~0.1%); requires large sample mass (~10mg).Risk: Secondary amines can thermally degrade or adsorb in the injector liner.
Cost/Run Low ($).Medium (

).
Medium (

).
Recommendation Daily QC Validation / CoA Generation Identity Confirmation

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for validating a new batch of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline.

PurityWorkflow Start Batch Receipt (Raw Material) Solubility Solubility Test (DMSO/MeCN) Start->Solubility ID_Check Identity Check (1H-NMR / MS) HPLC Purity Assessment RP-HPLC (C18, Acidic pH) ID_Check->HPLC Solubility->ID_Check Tailing Check: Peak Symmetry > 0.9? HPLC->Tailing qNMR Orthogonal Assay qNMR (Absolute Purity) Tailing->qNMR Pass Rework Recrystallize / Rework Tailing->Rework Fail (Tailing/Impurity) GCMS Volatiles/Solvents GC-HS or GC-MS qNMR->GCMS COA Generate CoA (Release) GCMS->COA Rework->Solubility

Figure 1: Integrated Analytical Workflow for Secondary Amine Verification. Note the critical checkpoint for Peak Symmetry to detect silanol interactions.

References

  • Santa Cruz Biotechnology. 2,4-Dichloro-N-(4-methoxyphenethyl)aniline Product Data. Retrieved from (Verification of commercial availability and basic CAS data).

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. (Authoritative guide on using acidic modifiers for amine HPLC).
  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • ChemicalBook. 2,4-Dichloro-N-(4-methoxyphenethyl)aniline Properties. Retrieved from .

A Senior Application Scientist's Guide to the Comparative Solubility of Methoxyphenethyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of modern drug discovery, the methoxyphenethyl aniline scaffold represents a promising starting point for developing novel therapeutics. However, a molecule's journey from a promising hit to a viable drug candidate is frequently obstructed by suboptimal physicochemical properties, chief among them being aqueous solubility. Poor solubility can lead to unpredictable in vitro results, diminished in vivo bioavailability, and significant formulation challenges, ultimately increasing development costs and timelines[1]. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the solubility of methoxyphenethyl aniline derivatives, supported by detailed experimental protocols and an analysis of structure-solubility relationships.

The Decisive Role of Solubility: Kinetic vs. Thermodynamic Assessment

Understanding a compound's solubility is not a monolithic task; it is typically assessed in two distinct ways, each providing unique insights valuable at different stages of the drug development pipeline.

  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer[1][2]. The resulting value often pertains to the amorphous state of the compound, which tends to be more soluble than its crystalline form[3]. Kinetic solubility assays are high-throughput and consume minimal compound, making them ideal for the rapid screening of large compound libraries in early discovery phases to flag potential issues[1].

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's saturation point in a solvent at equilibrium[4][5]. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours)[1][6]. This "gold standard" measurement is crucial for lead optimization and preformulation studies, as it reflects the solubility of the most stable crystalline form and is a key parameter in the Biopharmaceutics Classification System (BCS)[6][7].

A significant discrepancy between high kinetic and low thermodynamic solubility can indicate that a compound is likely to precipitate from a supersaturated solution, a phenomenon known as "falling out of solution," which can complicate in vivo studies[3][4].

Factors Influencing the Solubility of Methoxyphenethyl Aniline Derivatives

The solubility of these derivatives is a complex interplay of their structural features. The parent aniline molecule is only slightly soluble in water (approx. 3.6 g/L at 25°C) due to the hydrophobic nature of its benzene ring, despite the polar amino group capable of hydrogen bonding[8][9]. Modifications to this core structure can dramatically alter solubility:

  • Position of the Methoxy Group: The methoxy group (-OCH₃) is an influential functional group. While it can participate in hydrogen bonding via its oxygen atom, its methyl component adds lipophilicity[10]. The position of the methoxy group on the phenethyl ring (ortho, meta, or para) dictates its interaction with surrounding water molecules and its influence on the crystal lattice energy of the solid state. Generally, para-substitution can lead to a more symmetrical molecule that packs more efficiently into a crystal lattice, often resulting in lower solubility compared to less symmetrical meta or ortho isomers[11].

  • Substitutions on the Aniline Ring: Adding polar groups (e.g., hydroxyls, amides) to the aniline portion of the molecule can enhance aqueous solubility by increasing the capacity for hydrogen bonding. Conversely, adding non-polar, bulky groups will likely decrease water solubility.

  • Ionization (pH Effects): The basicity of the aniline nitrogen means that the molecule's solubility is highly pH-dependent. In acidic conditions, the amino group becomes protonated to form a cationic anilinium salt, which has significantly higher aqueous solubility due to its ionic nature[12][13].

Experimental Protocol: Kinetic Solubility Determination by Laser Nephelometry

This section details a robust, high-throughput method for assessing the kinetic solubility of methoxyphenethyl aniline derivatives. Laser nephelometry measures the amount of light scattered by insoluble particles (precipitate) that form when a compound is introduced into an aqueous buffer from a DMSO stock[1][14].

Rationale for Method Selection

For comparative analysis of a series of derivatives, as is common in lead optimization, kinetic solubility provides a rapid and resource-efficient means to rank compounds and identify trends. Nephelometry is chosen for its sensitivity in detecting low levels of precipitation, providing a more direct measure of insolubility compared to methods that quantify the remaining soluble compound[15][16].

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh approximately 1-2 mg of each derivative into individual microcentrifuge tubes.

    • Dissolve each compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution using a vortex mixer. This serves as the primary stock.

  • Preparation of Assay Plates:

    • Using a liquid handler or multichannel pipette, perform a serial dilution of the 10 mM DMSO stock solutions in a 96-well DMSO plate to create a concentration gradient (e.g., 10 mM down to 19.5 µM).

  • Precipitation Induction:

    • In a clear, flat-bottom 96-well assay plate, add 98 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

    • Rapidly transfer 2 µL of the serially diluted DMSO stock solutions into the corresponding wells of the PBS plate. This initiates the precipitation process. The final DMSO concentration should be kept constant at 2%.

  • Equilibration and Measurement:

    • Immediately place the assay plate on a plate shaker and agitate for 10 minutes at room temperature to ensure thorough mixing.

    • Allow the plate to stand for 2 hours at room temperature to allow for the formation of precipitate.

    • Measure the turbidity of each well using a laser nephelometer. The instrument reports values in Nephelometric Turbidity Units (NTU).

  • Data Analysis:

    • For each compound, plot the NTU values against the compound concentration.

    • The kinetic solubility is defined as the highest concentration at which the NTU reading is not significantly above the background (PBS + 2% DMSO). This can be determined by setting a threshold (e.g., 3 standard deviations above the mean of the negative controls).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Weigh Compounds stock Dissolve in DMSO (10 mM Stock) start->stock serial_dilute Serial Dilution in DMSO Plate stock->serial_dilute transfer Transfer 2 µL DMSO stock to PBS plate serial_dilute->transfer pbs_plate Prepare PBS Assay Plate (98 µL/well) pbs_plate->transfer shake Shake for 10 min transfer->shake incubate Incubate for 2 hours shake->incubate measure Measure Turbidity (Laser Nephelometer) incubate->measure plot Plot NTU vs. Concentration measure->plot determine_sol Determine Highest Soluble Concentration plot->determine_sol result Result: Kinetic Solubility (µM) determine_sol->result

Caption: Workflow for kinetic solubility determination using laser nephelometry.

Comparative Solubility Data

The table below presents illustrative kinetic solubility data for a series of methoxyphenethyl aniline derivatives in PBS at pH 7.4. This data, while hypothetical, is based on established structure-solubility principles.

Compound IDStructure (Substitution on Phenethyl Ring)Kinetic Solubility (µM)LogS
MPA-1 4-methoxy (para)15-4.82
MPA-2 3-methoxy (meta)45-4.35
MPA-3 2-methoxy (ortho)60-4.22
MPA-4 4-methoxy, 3-hydroxy (on aniline)95-4.02
MPA-5 4-methoxy, 4-fluoro (on aniline)12-4.92
Discussion of Results

The data clearly demonstrates the impact of subtle structural modifications on solubility:

  • Effect of Methoxy Position: As predicted, the para-methoxy derivative (MPA-1 ) exhibits the lowest solubility. This is likely due to its molecular symmetry, which facilitates more efficient crystal packing, increasing the energy required to break the lattice and dissolve the compound[11]. The meta (MPA-2 ) and ortho (MPA-3 ) isomers disrupt this symmetry, leading to progressively higher solubility.

  • Effect of Aniline Substitution: The addition of a polar hydroxyl group to the aniline ring (MPA-4 ) significantly boosts solubility by providing an additional site for hydrogen bonding with water. In contrast, adding a hydrophobic fluorine atom (MPA-5 ) slightly decreases solubility compared to the parent compound MPA-1 .

Structure-Solubility Relationship Diagram

G core Methoxyphenethyl Aniline Core para para-Methoxy (MPA-1) (Symmetrical) core->para Modification meta meta-Methoxy (MPA-2) core->meta Modification ortho ortho-Methoxy (MPA-3) core->ortho Modification polar_sub Add Polar Group (MPA-4) (e.g., -OH) core->polar_sub Modification nonpolar_sub Add Non-Polar Group (MPA-5) (e.g., -F) core->nonpolar_sub Modification low_sol Lower Solubility (Efficient Crystal Packing) para->low_sol high_sol Higher Solubility (Disrupted Packing, H-Bonding) meta->high_sol ortho->high_sol polar_sub->high_sol nonpolar_sub->low_sol

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary: The "Zero-Exposure" Mandate

Senior Scientist Note: Do not treat this compound as a generic reagent. 2,4-Dichloro-N-(4-methoxyphenethyl)aniline combines the acute toxicity of halogenated anilines with the high lipophilicity of a phenethyl ether . This molecular architecture facilitates rapid dermal absorption, leading to potential methemoglobinemia (blood oxygen deprivation) and sensitization.

Immediate Directive:

  • Never handle on an open bench.

  • Never rely on single-layer disposable nitrile gloves for solution-phase handling.

  • Always segregate waste into "Halogenated Organic" streams.

Hazard Architecture & Risk Assessment

To understand the safety protocol, we must deconstruct the molecule’s risk profile. This is not just a list of hazards; it is the causality behind your PPE choices.

Molecular FragmentPhysiological HazardOperational Implication
Aniline Moiety Methemoglobinemia: Oxidizes hemoglobin to methemoglobin, blocking oxygen transport.Cyanosis Watch: Blue discoloration of lips/nails is the first sign of exposure.
2,4-Dichloro Substitution Enhanced Toxicity & Persistence: Halogens increase metabolic stability and lipophilicity.Skin Absorption: The compound penetrates skin faster than unsubstituted aniline.
Phenethyl Ether Chain Lipophilicity (LogP > 3): Acts as a "grease," facilitating permeation through standard glove materials.Glove Failure: Standard nitrile gloves may degrade or permeate in <15 mins in solution.

PPE Matrix: The Defense System

This matrix is designed to prevent breakthrough, not just contact.

Tier 1: Solid Handling (Weighing/Transfer)

Context: Handling dry powder where dust generation is the primary risk.

  • Respiratory: P100 Particulate Respirator (if outside a hood) or working strictly inside a Class II Biosafety Cabinet/Fume Hood .

  • Hands: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil / 0.10 mm) - Visual contrast.

    • Outer: Nitrile (Extended Cuff, 5-8 mil) - Mechanical strength.

  • Body: Tyvek® lab coat or standard cotton coat with disposable sleeve guards.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powders that can drift.

Tier 2: Solution Handling (Synthesis/Extraction)

Context: Dissolved in organic solvents (DCM, DMSO, Methanol). This is the highest risk state.

  • Hands (The "Barrier" Protocol):

    • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH Laminate).

      • Why: These are chemically impervious to aromatics and chlorinated solvents for >4 hours.

    • Secondary Layer (Outer): Heavy Duty Nitrile (8 mil).

      • Why: Provides dexterity and grip (Laminates are slippery) and protects the inner glove from punctures.

  • Respiratory: Fume hood sash at proper working height (18 inches). If hood failure occurs, use a Full-Face Respirator with Organic Vapor/P100 cartridges .

  • Body: Chemical-resistant apron over lab coat if handling volumes >100mL.

Operational Workflow: Step-by-Step Protocol

This workflow integrates safety checks into the experimental process.

Phase A: Pre-Operational Setup
  • Engineering Check: Verify fume hood face velocity is 80–100 fpm using a vane anemometer or tissue test.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Chlorinated anilines are often static-prone powders.

  • Decon Prep: Prepare a tray with "Aniline Decon Solution" (10% surfactant/water or PEG-400). Do not use bleach initially as it can form chloroamines.

Phase B: Active Handling (Weighing)
  • Don PPE: Apply the Tier 1 (Solid) or Tier 2 (Solution) glove system.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static boat.

  • Transfer: Use a wide-mouth funnel. Rinse the boat with solvent immediately into the reaction vessel to trap residual dust.

  • Seal: Cap the reaction vessel before removing it from the balance area.

Phase C: Post-Reaction & Cleanup
  • Wipe Down: Wipe the balance and surrounding area with a solvent-soaked Kimwipe (Ethanol or Isopropanol).

  • Glove Removal:

    • Remove outer gloves and dispose of them as solid hazardous waste .

    • Inspect inner gloves for discoloration.

    • Wash hands with the inner gloves still on (if nitrile), then remove.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.

Disposal & Environmental Compliance

2,4-Dichloro-N-(4-methoxyphenethyl)aniline is a halogenated organic.[2] Misclassification is a common regulatory violation.

Waste StreamCriteriaDisposal Action
Halogenated Organic Solvents Any solution containing the compound (e.g., mother liquor, washes).Red Can/Tag: Label "Halogenated - Toxic." Do NOT mix with non-halogenated solvents (acetone/ethanol) to minimize incineration costs.[3]
Solid Hazardous Waste Contaminated gloves, weigh boats, paper towels, silica gel.Double-Bag: Use clear, heavy-duty polyethylene bags. Label "Toxic Solid Debris."
Sharps Needles/syringes used for transfer.Puncture-Proof Container: Do not recap needles.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafeHandling cluster_emergency Emergency Response Start Start: Chemical Retrieval RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling (Weighing/Transfer) RiskAssess->SolidPath Powder SolPath Solution Handling (Reaction/Extraction) RiskAssess->SolPath Dissolved PPE_Solid PPE Tier 1: Double Nitrile + N95/P100 SolidPath->PPE_Solid Control_Solid Engineering Control: Static Ionizer + Fume Hood PPE_Solid->Control_Solid Action Execute Experiment Control_Solid->Action PPE_Sol PPE Tier 2: Laminate (Silver Shield) + Nitrile Outer SolPath->PPE_Sol PPE_Sol->Action Decon Decontamination: Solvent Wipe + Soap Wash Action->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste Spill Spill > 10mL Evac Evacuate & Call EHS Spill->Evac

Caption: Operational flow for handling 2,4-Dichloro-N-(4-methoxyphenethyl)aniline, distinguishing between solid and solution-phase PPE requirements.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,4-Dichloroaniline. (Used as a toxicological proxy for the aniline moiety).

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Halogenated Anilines Toxicity Profile.

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Chemical Resistance Guide for Nitrile vs. Laminate Gloves.

  • U.S. Environmental Protection Agency (EPA). (2022). Management of Halogenated Solvent Wastes (RCRA Guidelines).

  • Santa Cruz Biotechnology. (2025).[4] Product Information: 2,4-Dichloro-N-(4-methoxyphenethyl)aniline.[4]

Sources

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Retrosynthesis Analysis

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